molecular formula C6H7ClN2 B8816513 (4-Chloropyridin-3-YL)methanamine

(4-Chloropyridin-3-YL)methanamine

Cat. No.: B8816513
M. Wt: 142.58 g/mol
InChI Key: ORHVJXZYOADENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloropyridin-3-yl)methanamine is a chemical compound with the molecular formula C 6 H 7 ClN 2 and an average mass of 142.59 g/mol . It is characterized by a pyridine ring substituted with a chloroanine functional group, making it a valuable scaffold in medicinal chemistry and drug discovery. This compound is supplied as a high-purity building block strictly for research use. Computational chemistry data suggests this molecule has high gastrointestinal absorption and may be blood-brain barrier permeant . While specific biological targets for this exact molecule are not fully elaborated in the literature, its structure indicates potential as a key synthetic intermediate. Pyridine and chloropyridine derivatives are frequently employed in the synthesis of more complex molecules targeting various diseases . For instance, similar disubstituted pyridinyl scaffolds are found in research compounds investigated as inhibitors of enzymes like BACE-1 for Alzheimer's disease and LOXL2 in cancer research . Researchers value this compound for its potential to interact with specific protein binding pockets, facilitating the exploration of new therapeutic agents. (4-Chloropyridin-3-yl)methanamine is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

(4-chloropyridin-3-yl)methanamine

InChI

InChI=1S/C6H7ClN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H,3,8H2

InChI Key

ORHVJXZYOADENO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)CN

Origin of Product

United States

Foundational & Exploratory

Synthesis and Application of (4-Chloropyridin-3-yl)methanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloropyridin-3-yl)methanamine (often isolated as its hydrochloride salt, CAS 1956319-15-5) is a highly valued heterocyclic building block in modern drug discovery. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including selective PKC-theta inhibitors for immunological disorders[1] and novel Bruton's tyrosine kinase (BTK) inhibitors[2]. This technical guide outlines the mechanistic rationale, starting material selection, and optimized step-by-step protocols for synthesizing this compound while overcoming the inherent chemoselectivity challenges of the 4-chloro-pyridine scaffold.

Mechanistic Rationale: The Challenge of the 4-Chloro-Pyridine Scaffold

The most direct retrosynthetic precursor to (4-chloropyridin-3-yl)methanamine is 4-chloro-3-cyanopyridine (also known as 4-chloronicotinonitrile). However, the chemical reduction of the nitrile group to a primary amine in the presence of the 4-chloro substituent presents a significant chemoselectivity hurdle.

The chlorine atom at the C4 position of the pyridine ring is highly electron-deficient. Under standard catalytic hydrogenation conditions (e.g., H2 gas with Palladium on Carbon or standard Raney-Nickel), the C-Cl bond undergoes rapid hydrodehalogenation, yielding the undesired dechlorinated byproduct, 3-(aminomethyl)pyridine[3].

To circumvent this, the reduction must be driven by chemoselective hydride reagents. Two highly effective, field-proven approaches are:

  • Borane-Mediated Reduction (BH3-THF): Borane complexes selectively reduce nitriles to amines without inserting into the aryl-halide bond[4].

  • In-Situ Nickel Boride (Ni2B) Reduction: The combination of Sodium Borohydride (NaBH4) and Nickel(II) Chloride (NiCl2) generates active Ni2B, which rapidly reduces nitriles at ambient temperature while preserving sensitive halogens[5][6].

SynthesisWorkflow SM 4-Chloro-3-cyanopyridine (Starting Material) B_THF Method A: BH3-THF, Reflux SM->B_THF Chemoselective Hydride Ni_B Method B: NaBH4 / NiCl2, EtOH SM->Ni_B In-situ Ni2B Pd_C Pd/C, H2 (Avoid) SM->Pd_C Standard Hydrogenation Product (4-Chloropyridin-3-yl)methanamine (Target Product) B_THF->Product Ni_B->Product Dechloro Dechlorinated Byproduct (3-Picolylamine) Pd_C->Dechloro Hydrodehalogenation

Figure 1: Retrosynthetic workflow and chemoselectivity challenges in the reduction of 4-chloro-3-cyanopyridine.

Experimental Methodologies

Protocol A: Borane-Mediated Reduction (BH3-THF)

Borane-THF is a powerful, non-catalyzed reagent for the reduction of nitriles. The reaction proceeds via the formation of a stable boron-amine complex, which must be systematically broken during the workup phase[7].

Step-by-Step Procedure:

  • Preparation: In a rigorously dried, argon-purged round-bottom flask, dissolve 4-chloro-3-cyanopyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of Borane-THF (BH3-THF, 4.0 eq) dropwise via syringe. Causality Note: Dropwise addition controls the exothermic nature of the initial Lewis acid-base complexation.

  • Reflux: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (65 °C) for 3.5 to 4 hours[8]. Monitor completion via LC-MS.

  • Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Carefully and slowly add Methanol (MeOH). Causality Note: The methanol quench serves a dual purpose: it safely destroys unreacted borane (evolving H2 gas) and breaks the tightly bound boron-amine complex to release the free primary amine.

  • Isolation: Stir the quenched mixture for 30 minutes, then concentrate in vacuo. To isolate the hydrochloride salt, redissolve the crude residue in a minimal amount of ethyl acetate and add 2M HCl in diethyl ether. Filter the resulting precipitate and dry under a vacuum to yield (4-chloropyridin-3-yl)methanamine hydrochloride.

Protocol B: Nickel Boride (NaBH4/NiCl2) Reduction

Nickel boride, generated in situ, is an exceptional catalyst for the rapid reduction of nitriles at ambient temperatures. This method avoids the handling of hazardous borane gas and is highly scalable[6][9].

Step-by-Step Procedure:

  • Preparation: Dissolve 4-chloro-3-cyanopyridine (1.0 eq) and Nickel(II) Chloride hexahydrate (NiCl2·6H2O, 0.5 eq) in dry ethanol (20 mL per gram of substrate)[6].

  • Catalyst Generation & Reduction: Cool the solution to 0 °C. Add Sodium Borohydride (NaBH4, 3.0 to 4.0 eq) in small portions. Causality Note: Upon addition, the solution will immediately turn pitch black, indicating the reduction of Ni(II) to active Nickel Boride (Ni2B) nanoparticles. The Ni2B acts as the catalytic surface where the hydride transfer to the nitrile occurs.

  • Reaction: Stir the reaction mixture at room temperature. The reduction proceeds rapidly through an imine intermediate and is typically complete within 15 to 30 minutes[5].

  • Filtration: To self-validate the removal of the heavy metal catalyst, filter the black suspension through a tightly packed pad of Celite. Wash the Celite pad thoroughly with additional ethanol.

  • Workup: Concentrate the filtrate under reduced pressure. Partition the residue between water and dichloromethane (DCM). Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na2SO4, and concentrate to afford the free base of (4-chloropyridin-3-yl)methanamine.

Mechanism NiCl2 NiCl2 + NaBH4 Ni2B Nickel Boride (Ni2B) Active Catalyst NiCl2->Ni2B Reduction in EtOH Nitrile 4-Chloro-3-cyanopyridine Imine Imine Intermediate Nitrile->Imine Ni2B / NaBH4 (Fast) Amine Primary Amine Product Imine->Amine Ni2B / NaBH4 (Fast)

Figure 2: Mechanistic pathway of the in-situ Nickel Boride (Ni2B) catalyzed reduction.

Analytical Characterization & Data Presentation

To ensure the integrity of the synthesized product and verify the absence of the dechlorinated byproduct, rigorous analytical characterization is required.

Table 1: Comparative Analytical Data for Synthesis Routes

ParameterProtocol A (BH3-THF)Protocol B (NaBH4/NiCl2)Standard Pd/C H2
Target Yield (%) 75 - 85%80 - 90%< 5%
Dechlorination Impurity < 1%< 2%> 90%
Reaction Time 3.5 - 4 hours15 - 30 minutes12 - 24 hours
Scalability Moderate (Hazardous BH3)High (Mild conditions)N/A
Primary State Hydrochloride SaltFree BaseN/A

Downstream Applications in Drug Discovery

The primary amine of (4-chloropyridin-3-yl)methanamine is a versatile nucleophile, readily participating in reductive aminations, amide couplings, and SNAr reactions. In the development of PKC-theta inhibitors, it is coupled with various pyrimidine and thiazole scaffolds to modulate T-cell activation, offering therapeutic benefits for autoimmune diseases like rheumatoid arthritis and multiple sclerosis[1]. Furthermore, its structural geometry makes it an ideal vector for occupying specific binding pockets in Bruton's tyrosine kinase (BTK) inhibitor design[2].

References[1] Patent Application Publication US 2006/0025433 A1 - Googleapis.com - Link[2] WO2022032019A1 - Btk inhibitors - Google Patents - Link[7] United States Patent US 7,601,714 B2 - Googleapis.com - Link[8] Patent Application Publication US 2006/0025433 A1 - Googleapis.com - Link[4] Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane - The Journal of Organic Chemistry - Link[5] Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature - ResearchGate - Link[6] Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature - designer-drug.com - Link[3] Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - University of Dundee Research Portal - Link[9] Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar -Link

Sources

(4-Chloropyridin-3-YL)methanamine structural analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: (4-Chloropyridin-3-YL)methanamine and Its Structural Analogs: A Technical Guide to Synthesis, Chemoselectivity, and Kinase Inhibitor Design

Executive Summary

(4-Chloropyridin-3-yl)methanamine is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors[1][2]. Featuring a primary aliphatic amine and an electron-deficient chloropyridine ring, this scaffold serves as a critical pharmacophore element for directing molecules into the solvent channels or hydrophobic pockets of ATP-binding sites[2]. This guide details the physicochemical profiling, chemoselective synthetic methodologies, and application workflows for this compound and its structural analogs, providing a self-validating framework for drug development professionals.

Physicochemical Profiling and Structural Analogs

The utility of (4-Chloropyridin-3-yl)methanamine stems from its unique electronic distribution. The electron-withdrawing chlorine atom at the C4 position significantly lowers the pKa of the pyridine nitrogen compared to an unsubstituted pyridine, while the methylene spacer insulates the primary amine, preserving its high nucleophilicity for coupling reactions (e.g., SNAr or amide bond formation).

Table 1: Physicochemical Profile of (4-Chloropyridin-3-yl)methanamine

PropertyValue / Description
Chemical Name (4-Chloropyridin-3-yl)methanamine
CAS Registry Number 874821-38-2 (Free Base)[3]; 1956319-15-5 (HCl Salt)
Molecular Formula C6H7ClN2[4]
Molecular Weight 142.59 g/mol (Free Base)[3]; 179.05 g/mol (HCl Salt)
Physical Form Colorless oil (Free Base); Pale yellow solid (HCl Salt)
Key Hazards (GHS) H302 (Harmful if swallowed), H315, H319, H335

By shifting the position of the halogens or the aminomethyl group, researchers can fine-tune the steric bulk and electronic properties of the scaffold to optimize target binding.

Table 2: Key Structural Analogs in Drug Discovery

Analog NameCAS NumberStructural Variation
1-(5-Chloropyridin-2-yl)methanamine67938-76-5[5]Chlorine at C5, amine at C2
(2,6-Dichloropyridin-3-yl)methanamine2682112-85-0[6]Di-chlorinated at C2 and C6
1-(2-Bromo-4-chloropyridin-3-yl)methanamine2913267-69-1[7]Bromine at C2, Chlorine at C4

Synthetic Methodology: The Chemoselective Staudinger Route

Synthesizing halogenated pyridine methanamines presents a distinct chemoselectivity challenge: reducing a nitrogenous precursor (like an azide) to a primary amine without triggering the hydrodehalogenation of the aryl chloride[1]. Standard catalytic hydrogenation (e.g., Pd/C, H2) is contraindicated here as it frequently cleaves the C-Cl bond. Instead, a Staudinger-mediated reduction is the industry standard[1].

Causality of Reagent Selection:

  • Azidation via DPPA: Diphenylphosphoryl azide (DPPA) combined with DBU allows for the direct, one-pot conversion of (4-chloropyridin-3-yl)methanol to the corresponding azide[1]. This bypasses the need to isolate highly unstable mesylate or alkyl halide intermediates.

  • Staudinger Reduction: Triphenylphosphine (PPh3) selectively attacks the azide to form an aza-ylide intermediate[1]. Upon the addition of aqueous ammonia, the ylide hydrolyzes to the primary amine. This mechanism is entirely blind to the aryl chloride, ensuring 100% retention of the halogen.

  • Acid/Base Purification: The reaction generates stoichiometric triphenylphosphine oxide (TPPO). By acidifying the mixture to pH 2, the target diamine is protonated and partitioned into the aqueous phase, leaving the neutral TPPO in the organic phase[1]. Subsequent basification and extraction yield the chemically pure product without requiring chromatography.

Protocol 1: Synthesis of (4-Chloropyridin-3-yl)methanamine

  • Azidation: Dissolve (4-chloropyridin-3-yl)methanol (0.51 g, 3.6 mmol) and DPPA (0.92 mL, 4.3 mmol) in toluene (8 mL)[1]. Add DBU (0.69 mL, 4.5 mmol) dropwise. Stir at room temperature for 3 hours. Concentrate and purify via silica gel chromatography (1:4 EtOAc:hexanes) to isolate 3-azidomethyl-4-chloropyridine[1].

  • Reduction: Dissolve the azide (0.47 g, 3.1 mmol) in anhydrous THF (10 mL) at 0°C. Add Triphenylphosphine (0.81 g, 3.1 mmol)[1]. Warm to room temperature and stir for 18 hours[1].

  • Hydrolysis: Dilute the mixture with NH4OH (3 mL) and stir for 3 hours[1]. Add 3M NaOH and stir for 1 hour[1].

  • Workup: Acidify the mixture to pH 2 using 4M HCl[1]. Extract with diethyl ether (discard the ether layer containing TPPO). Basify the aqueous layer with 2M NaOH to pH >10[1]. Extract with CH2Cl2 (3x). Dry the combined organic phases over MgSO4 and concentrate in vacuo to afford the product as a colorless oil[1].

Synthesis A 4-Chloro-nicotinic acid B Esterification (DCC, DMAP, EtOH) A->B C Reduction (NaBH4 or DIBAL-H) B->C D (4-Chloropyridin-3-yl)methanol C->D E Azidation (DPPA, DBU, Toluene) D->E F 3-Azidomethyl-4-chloropyridine E->F G Staudinger Reduction (PPh3, THF, then NH4OH) F->G H (4-Chloropyridin-3-yl)methanamine G->H

Chemoselective synthetic workflow for (4-Chloropyridin-3-yl)methanamine.

Application in Drug Discovery: PKC-Theta Inhibitors

(4-Chloropyridin-3-yl)methanamine is a pivotal precursor in the synthesis of pyrimidine-based kinase inhibitors, specifically targeting Protein Kinase C-theta (PKC-theta)[1]. PKC-theta is a critical node in T-cell activation; its inhibition is a validated strategy for treating immunological disorders (e.g., rheumatoid arthritis, multiple sclerosis) and Type II diabetes[2][8].

When coupled to a pyrimidine scaffold, the primary amine acts as a flexible linker, while the chloropyridine ring projects into the hydrophobic pockets adjacent to the ATP-binding hinge region. The chlorine atom can engage in halogen bonding with backbone carbonyls, significantly enhancing target affinity and residence time.

Protocol 2: SNAr Coupling to Pyrimidine Scaffolds To integrate the analog into a kinase inhibitor framework, a Nucleophilic Aromatic Substitution (SNAr) is employed[9].

  • Reaction Setup: Dissolve the electrophile, e.g., {4-(2-chloro-5-nitro-pyrimidin-4-ylamino)-methyl}-cyclohexyl-carbamic acid tert-butyl ester (48.2 mg, 0.13 mmol), in CHCl3 (0.8 mL)[9].

  • Amine Addition: Add (4-chloropyridin-3-yl)methanamine (53.5 mg, 0.38 mmol, 3.0 eq)[9]. The excess amine serves as both the nucleophile and the acid scavenger (an external base like DIPEA can be used if the stoichiometry is restricted to 1:1).

  • Execution: Stir at room temperature for 3 hours[9]. The high nucleophilicity of the primary aliphatic amine ensures rapid displacement of the pyrimidine chloride without requiring elevated temperatures.

  • Purification: Purify directly via silica gel column chromatography (50:1 CH2Cl2:MeOH) to isolate the coupled intermediate as a pale yellow solid[9].

Pharmacophore Core Pyrimidine Core (H-bond Acceptor/Donor) Target PKC-theta ATP Binding Site Core->Target H-bonds to Hinge Region Analog (4-Chloropyridin-3-yl)methylamino (Solvent Channel / Halogen Bonding) Analog->Core Covalent Linkage (SNAr) Analog->Target Hydrophobic Interactions

Pharmacophore model of PKC-theta inhibitors utilizing the chloropyridine analog.

References

  • Allmpus. "(4-Chloropyridin-3-yl)methanamine". Available at: [Link]

  • Chemical-Suppliers. "1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE | CAS 67938-76-5". Available at: [Link]

  • United States Patent 7,601,714 B2. "Pyrimidine derivatives as PKC-theta inhibitors".
  • United States Patent Application Publication US 2006/0025433 A1. "Pyrimidine derivatives as PKC-theta inhibitors".

Sources

(4-Chloropyridin-3-YL)methanamine: A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloropyridin-3-yl)methanamine (also known as 4-chloro-3-picolylamine) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) development. Featuring an aliphatic primary amine and an electron-deficient aryl chloride, this compound offers orthogonal reactivity. This technical guide provides an in-depth analysis of its physicochemical profile, synthetic pathways, and step-by-step protocols for its application in modern drug discovery.

Physicochemical Profiling

Understanding the baseline properties of (4-Chloropyridin-3-yl)methanamine is critical for reaction design, particularly regarding its solubility and pKa, which dictate its behavior during aqueous workups and chromatography.

PropertyValue / Description
Chemical Name (4-Chloropyridin-3-yl)methanamine
Synonyms 4-chloro-3-aminomethylpyridine; 4-chloro-3-picolylamine
CAS Number (Free Base) 874821-38-2[1]
CAS Number (HCl Salt) 1956319-15-5[2]
Molecular Formula C6H7ClN2
Molecular Weight 142.59 g/mol
Density ~1.24 g/cm³[1]
Boiling Point ~241.6 °C at 760 mmHg[1]
GHS Safety Classification H302 (Harmful if swallowed), H315, H319, H335[2]

Mechanistic Insights: The Bifunctional Paradigm

The strategic value of (4-chloropyridin-3-yl)methanamine lies in its dual reactivity, which allows for sequential, orthogonal functionalization without the need for complex protecting group strategies.

  • The Primary Aminomethyl Group : The methylene (-CH2-) spacer insulates the primary amine from the electron-withdrawing resonance of the pyridine ring. This preserves the aliphatic character of the amine (pKa ~9.0), ensuring rapid and highly nucleophilic kinetics during amidation, sulfonylation, or reductive amination.

  • The C4-Chloride : The nitrogen atom in the pyridine core acts as a powerful electron sink, rendering the ortho and para positions highly electrophilic. The chlorine atom at the C4 position is therefore highly activated for Nucleophilic Aromatic Substitution (SNAr). It readily undergoes displacement by amines, alkoxides, and thiolates under thermal conditions, and serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Synthetic Methodologies

Synthesizing this building block requires careful chemoselectivity. Standard catalytic hydrogenation of 4-chloro-3-cyanopyridine using Palladium on Carbon (Pd/C) and H2 gas frequently results in unwanted hydrodehalogenation (cleavage of the C-Cl bond). To circumvent this, two primary field-proven routes are utilized:

  • Route A: Chemoselective Nitrile Reduction : Utilizing Borane-Tetrahydrofuran (BH3-THF) complex allows for the quantitative reduction of the nitrile to the primary amine while leaving the aryl chloride intact.

  • Route B: The Hexahydrotriazine Pathway : As detailed in European Patent EP1961733A1, reacting a halogenated precursor directly with ammonia typically leads to over-alkylation (forming secondary/tertiary amines). This is bypassed by reacting 4-chloro-3-(halomethyl)pyridine with ammonia and formaldehyde to form a stable hexahydrotriazine intermediate. Subsequent acidic hydrolysis selectively yields the primary amine[3].

Pathway A 4-Chloro-3-cyanopyridine D (4-Chloropyridin-3-yl)methanamine A->D BH3-THF, 0°C to RT (Chemoselective) B 4-Chloro-3-(halomethyl)pyridine C Hexahydrotriazine Intermediate B->C NH3, HCHO (EP1961733A1) C->D HCl, H2O, Heat (Hydrolysis)

Synthetic pathways to (4-Chloropyridin-3-yl)methanamine avoiding hydrodehalogenation.

Experimental Protocols

The following protocols detail the orthogonal functionalization of the compound. These are designed as self-validating systems: the completion of the reaction is driven by specific stoichiometric ratios and validated via distinct mass spectrometry markers.

Protocol 1: Amide Coupling (Functionalizing the Aminomethyl Group)

Causality: HATU is selected as the coupling reagent due to its superior kinetics and ability to suppress epimerization. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid and the amine hydrochloride salt without interfering with the activated ester.

  • Preparation : In an oven-dried round-bottom flask under N2, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation : Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to form the activated OAt-ester.

  • Coupling : Add (4-Chloropyridin-3-yl)methanamine hydrochloride (1.05 equiv). The slight excess ensures complete consumption of the valuable carboxylic acid.

  • Monitoring : Stir at room temperature for 2 hours. Monitor via LC-MS; the system validates itself when the primary amine peak disappears, replaced cleanly by the amide product mass.

  • Workup : Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol 2: SNAr Functionalization (Displacing the C4-Chloride)

Causality: SNAr requires a strong nucleophile and thermal energy. DMSO is chosen as the solvent because its high dielectric constant stabilizes the Meisenheimer complex transition state, significantly accelerating the reaction.

  • Preparation : Dissolve the amide product from Protocol 1 (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Reagent Addition : Add the secondary amine nucleophile (e.g., morpholine or piperidine derivatives) (2.0 equiv) and anhydrous K2CO3 (3.0 equiv).

  • Heating : Heat the mixture to 110 °C in an oil bath or microwave reactor for 4-12 hours.

  • Monitoring : Track the displacement of the chloride via LC-MS. The reaction is self-validating: the isotopic pattern of the starting material will lose the characteristic 3:1 (M/M+2) ratio of the chlorine isotope, confirming successful substitution.

  • Workup : Cool to room temperature and pour into ice water to precipitate the product. Filter the solid, wash with cold water, and purify via flash column chromatography (DCM/MeOH gradient) to yield the bifunctionalized API scaffold.

Orthogonal Core (4-Chloropyridin-3-yl)methanamine Amide Amide/Urea Derivative (Amine Functionalization) Core->Amide R-COOH, HATU, DIPEA (Fast kinetics, RT) SNAr C4-Substituted Pyridine (Chloride Displacement) Core->SNAr Nucleophile, Base (Thermal/Microwave) Final Bifunctionalized API Scaffold Amide->Final SNAr / Cross-Coupling SNAr->Final Amidation

Orthogonal derivatization workflow exploiting dual reactivity.

Handling, Safety, and Storage

As a halogenated heteroaromatic amine, this compound must be handled with standard laboratory safety precautions. It is classified under GHS as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319)[2].

  • Storage : The free base is susceptible to oxidation and degradation over time. It is highly recommended to store the compound as its hydrochloride salt (CAS: 1956319-15-5) at room temperature in a dry, well-ventilated area, protected from light and moisture[2].

References

  • European Patent Office. "EP1961733A1 - Method for selectively producing primary amine compound". Google Patents.[3]

Sources

Technical Whitepaper: Advanced Safety, Handling, and Operational Protocols for (4-Chloropyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloropyridin-3-yl)methanamine is a highly reactive, versatile building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted therapeutics. Due to the presence of both a primary amine and a halogenated pyridine ring, the compound presents unique physicochemical behaviors that mandate stringent safety and handling protocols. This whitepaper provides drug development professionals with a comprehensive, causality-driven guide to the mechanistic toxicology, engineering controls, and self-validating standard operating procedures (SOPs) required to handle this compound safely.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of (4-Chloropyridin-3-yl)methanamine is the foundational step in mitigating exposure risks. The compound is commercially available as a free base or as hydrochloride/dihydrochloride salts, which directly impacts its hygroscopicity and volatility.

Table 1: Physicochemical Properties of (4-Chloropyridin-3-yl)methanamine

PropertyValue / Description
Chemical Name (4-Chloropyridin-3-yl)methanamine
CAS Numbers 874821-38-2 (Free Base), 1956319-15-5 (HCl), 1214729-76-6 (Di-HCl)
Molecular Formula C6H7ClN2 (Free Base)
Molecular Weight 142.59 g/mol (Free Base)
Physical Form Solid powder
Boiling Point 241.6ºC at 760 mmHg
Density 1.244 g/cm³
Storage Conditions Room temperature to cold-chain; keep dry, cool, and tightly closed

Data sourced from authoritative chemical inventories and Safety Data Sheets (SDS)[1],[2],[3].

Mechanistic Toxicology & Hazard Assessment

To design effective safety protocols, one must understand why a chemical is hazardous, rather than merely memorizing its hazard codes. (4-Chloropyridin-3-yl)methanamine carries several critical Global Harmonized System (GHS) classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4],[5].

The Causality of Irritation: The primary amine group (-NH₂) acts as a localized Lewis base. Upon contact with the moisture inherent in skin or mucous membranes, it undergoes rapid protonation. This reaction generates localized hydroxide ions (OH⁻) that disrupt the cellular lipid bilayer, leading to the saponification of fatty acids and subsequent severe tissue irritation (H315, H319). Simultaneously, the chloropyridine moiety enhances the overall lipophilicity of the molecule. This allows the compound to bypass the stratum corneum more efficiently than highly polar salts, facilitating rapid dermal and mucosal penetration. Furthermore, because the compound is handled as a solid powder, the aerodynamic diameter of its particulates presents a significant inhalation hazard, triggering respiratory irritation (H335)[5].

ToxicityMechanisms Mol (4-Chloropyridin-3-yl) methanamine Amine Primary Amine Group (-NH2) Mol->Amine Ring Chloropyridine Ring (Lipophilic/Electrophilic) Mol->Ring Tox1 Skin & Eye Irritation (pH Alteration) Amine->Tox1 Basicity Tox2 Respiratory Irritation (Aerosolized Particulates) Ring->Tox2 Tissue Penetration

Structural drivers of (4-Chloropyridin-3-yl)methanamine toxicity and irritation.

Engineering Controls & Personal Protective Equipment (PPE)

The selection of PPE and environmental controls must directly address the mechanistic hazards outlined above.

  • Fume Hood Face Velocity: All handling must occur in a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm)[5]. Causality: This specific velocity range is required to capture aerosolized solid particulates generated during weighing, preventing inhalation exposure without creating turbulent eddies that could scatter the powder.

  • Glove Selection (Nitrile over Latex): Standard latex gloves are highly permeable to organic amines. Nitrile gloves (minimum 4 mil thickness) must be worn[5]. Causality: The nitrile polymer provides a superior chemical barrier against basic organic building blocks, preventing the lipophilic chloropyridine ring from penetrating to the skin.

  • Storage Integrity: The compound must be stored tightly closed in a dry, cool environment[3]. Causality: Hydrochloride salts are inherently hygroscopic. Moisture ingress leads to caking and hydrolytic degradation, which compromises the stoichiometric precision required for downstream API synthesis.

Standard Operating Procedure (SOP): Self-Validating Handling & Dissolution

To ensure absolute trustworthiness and safety, the following handling protocol incorporates a closed-loop, self-validating mass-balance system. This ensures that no material is lost to the environment as an inhalation hazard.

Step-by-Step Methodology:

  • Pre-Weighing Mass Balance Check: Before opening, record the absolute mass of the sealed source vial ( Minitial​ ) on an analytical balance.

  • Environmental Isolation: Transfer the sealed vial, a tared receiving vessel, and an anti-static spatula into the fume hood.

  • Gravimetric Transfer: Carefully transfer the desired mass of (4-Chloropyridin-3-yl)methanamine to the receiving vessel. Minimize vertical dropping of the powder to reduce aerosolization. Seal both vessels before removing them from the hood.

  • Post-Weighing Validation (The Self-Check): Record the mass of the sealed source vial again ( Mfinal​ ). The transferred mass ( Mtransfer​ ) must satisfy the equation: Minitial​−Mfinal​=Mtransfer​±0.5% .

    • Validation Logic: If the variance exceeds 0.5%, it indicates that hazardous particulates were lost to the hood environment (requiring immediate decontamination) or that the sample absorbed atmospheric moisture during transfer.

  • Dissolution and Visual Verification: Add the designated anhydrous solvent (e.g., DMSO or Dichloromethane) to the receiving vessel.

    • Validation Logic: The resulting solution must be visually clear. A turbid solution indicates atmospheric moisture contamination, which leads to the formation of insoluble, polymerized degradation products.

HandlingWorkflow A Material Acquisition (4-Chloropyridin-3-yl)methanamine B Storage (Dry, Cool, Well-ventilated) A->B C Don PPE (Nitrile Gloves, Goggles, Lab Coat) B->C D Engineering Control (Transfer to Fume Hood) C->D E Weighing & Dissolution (Mass-Balance Validation) D->E F Spill Detected? E->F G Spill Mitigation (Inert Absorbent, Sweep) F->G Yes H Proceed to Assay/Reaction F->H No I Waste Disposal (EPA Regulated) G->I H->I

Workflow for safe handling and spill mitigation of (4-Chloropyridin-3-yl)methanamine.

Emergency Response & Spill Mitigation

In the event of a breach in containment, immediate, chemically logical steps must be taken to neutralize the threat.

Step-by-Step Mitigation Protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized dust.

  • Containment: Cover the solid spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite).

    • Causality: Do not use combustible materials like sawdust. The basic amine can react exothermically with organic impurities in sawdust, potentially creating a fire hazard.

  • Collection: Sweep the absorbed mixture using non-sparking tools to prevent static discharge[5]. Place the material into a compatible, sealable hazardous waste container.

  • Chemical Decontamination: Wash the spill area with copious amounts of water and a mild acidic detergent.

    • Causality: The acidic detergent neutralizes the residual amine basicity. Validate complete decontamination by testing the surface pH with indicator paper; a pH of 7.0 confirms the area is safe.

Sources

Methodological & Application

Application Note: (4-Chloropyridin-3-yl)methanamine as a Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloropyridin-3-yl)methanamine (CAS: 874821-38-2; Hydrochloride salt: 1956319-15-5) has emerged as a highly versatile bifunctional building block in modern medicinal chemistry. Its unique molecular architecture—a primary aliphatic amine tethered to a pyridine ring bearing a chlorine atom at the para position relative to the nitrogen—provides exceptional orthogonal reactivity. This Application Note details the physicochemical rationale for selecting this scaffold, outlines its proven utility in synthesizing targeted kinase inhibitors (e.g., FGFR4 and PI4KB) and enzyme modulators, and provides self-validating, step-by-step experimental protocols for its functionalization.

Structural Rationale and Physicochemical Profiling

The strategic inclusion of the (4-chloropyridin-3-yl)methanamine moiety in drug design is driven by several critical factors:

  • Electronic Modulation & ADME Optimization: The electron-withdrawing chlorine atom at the 4-position decreases the basicity (pKa) of the pyridine nitrogen. This electronic tuning improves passive membrane permeability and significantly reduces hERG channel liability—a common toxicological hurdle associated with unsubstituted basic pyridines.

  • Orthogonal Reactivity: The aliphatic methanamine (pKa ~9.5) is highly nucleophilic, allowing for selective reactions (such as amide coupling, reductive amination, or Nucleophilic Aromatic Substitution [SNAr]) under mild conditions. Because the C4-chlorine on the electron-deficient pyridine ring is relatively inert to mild nucleophiles without transition-metal catalysis, the primary amine can be reacted first with high chemoselectivity.

  • Late-Stage Functionalization: Following the functionalization of the primary amine, the remaining 4-chloro substituent serves as an ideal synthetic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), enabling rapid exploration of chemical space during Structure-Activity Relationship (SAR) campaigns.

  • Kinase Hinge-Binding: The pyridine nitrogen acts as a potent hydrogen bond acceptor (HBA), frequently interacting with the critical backbone amides in the hinge region of various kinase ATP-binding pockets [1].

Applications in Drug Discovery

FGFR4 Inhibitor Design

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase heavily implicated in hepatocellular carcinoma and other aggressive malignancies. (4-Chloropyridin-3-yl)methanamine is utilized to synthesize pyrimidine-based FGFR4 inhibitors. The methanamine group undergoes SNAr with halogenated pyrimidines, positioning the chloropyridine moiety to interact with the hydrophobic pockets of the kinase domain, effectively blocking the ATP-binding site [2].

FGFR4Pathway FGF FGF19 Ligand FGFR4 FGFR4 Receptor (Tyrosine Kinase) FGF->FGFR4 Binds FRS2 FRS2 Phosphorylation FGFR4->FRS2 Activates Inhibitor Inhibitor (Pyridinylmethanamine) Inhibitor->FGFR4 Blocks ATP Pocket MAPK MAPK / ERK Pathway FRS2->MAPK Cascades Proliferation Cancer Cell Proliferation MAPK->Proliferation Drives

Caption: FGFR4 signaling pathway and its targeted inhibition by synthesized derivatives.

PI4KB Inhibitors for Antiviral Therapeutics

Phosphatidylinositol 4-kinase IIIβ (PI4KB) is an essential host factor hijacked by positive-sense single-stranded RNA viruses (such as Hepatitis C and rhinoviruses) to replicate. The pyridinylmethanamine scaffold is coupled with imidazo[1,2-b]pyridazine derivatives to yield potent, broad-spectrum antiviral agents. The pyridine ring perfectly occupies the ATP-binding cavity, while the chlorine atom enhances deep hydrophobic interactions [1].

Copper-Containing Amine Oxidase (CAO) Inhibitors

Beyond kinases, derivatives of this scaffold act as substrate-like, reversible inhibitors of CAOs. The methanamine mimics the endogenous primary amine substrates, while the functionalized pyridine ring prevents oxidative deamination, leading to highly selective target engagement [3].

Quantitative Data Summary

The table below summarizes the reaction conditions, synthetic yields, and bioactivity profiles of derivatives synthesized utilizing the (4-Chloropyridin-3-yl)methanamine building block across different therapeutic targets.

Compound ScaffoldTargetReaction TypeKey ReagentsYield (%)Bioactivity (IC50)Ref
Pyridinyl-pyrimidineFGFR4SNArDIPEA, DCM, 25°C78 - 80%< 10 nM[2]
Imidazo-pyridazinePI4KBSNArDIPEA, EtOH, 70°C65 - 95%1.5 - 5.0 nM[1]
Alkylamino-pyridineCAOReductive AminationNaBH₃CN, MeOH50 - 70%20 - 80 nM[3]

Experimental Protocols

Workflow Visualization: Orthogonal Functionalization

SyntheticWorkflow Start Start: (4-Chloropyridin-3-yl)methanamine Step1 Step 1: Amide Coupling / SNAr (Targets Primary Amine) Start->Step1 DIPEA, DCM, 25°C Intermediate Intermediate: 4-Chloro-Pyridine Derivative Step1->Intermediate High Chemoselectivity Step2 Step 2: Pd-Catalyzed Cross-Coupling (Targets 4-Chloro Position) Intermediate->Step2 Pd(dppf)Cl2, Boronic Acid Product Final Product: Targeted Kinase Inhibitor Step2->Product Structural Diversification

Caption: Orthogonal synthetic workflow utilizing the bifunctional reactivity of the scaffold.

Protocol A: Synthesis of Pyrimidine-Based FGFR4 Inhibitor Precursors via SNAr

Causality & Experience: We utilize 1.0 equivalent of the electrophilic pyrimidine and 1.1 equivalents of the methanamine. N,N-Diisopropylethylamine (DIPEA) (2.5 eq) is strictly required because the methanamine is commercially supplied as a stable hydrochloride salt. DIPEA neutralizes the salt, liberating the nucleophilic free amine. Running the reaction at 25 °C ensures regioselectivity; the highly reactive C4-chlorine on the pyrimidine is displaced, while the C-Cl bond on the pyridine remains completely intact.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 mmol, 435 µL) to the solution and stir for 5 minutes at 0 °C using an ice bath.

  • Amine Addition: Slowly add (4-Chloropyridin-3-yl)methanamine hydrochloride (1.1 mmol, 197 mg) portion-wise over 10 minutes. Note: Portion-wise addition prevents localized exothermic spikes that could lead to unwanted bis-substitution.

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (25 °C) and stir for 2.5 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1, UV active) or LC-MS until the starting pyrimidine is fully consumed [2].

  • Workup: Quench the reaction by adding distilled water (10 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution) to yield the secondary amine intermediate.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality & Experience: The remaining C-Cl bond on the pyridine is relatively inert to standard nucleophiles but readily undergoes oxidative addition with Palladium. Using Pd(dppf)Cl₂ as a catalyst and Na₂CO₃ as a base in a biphasic dioxane/water mixture provides the optimal environment for coupling with aryl boronic acids, preventing protodeboronation.

  • Setup: In a 10 mL microwave vial, combine the intermediate generated from Protocol A (0.5 mmol), an aryl boronic acid (0.6 mmol), and Na₂CO₃ (1.5 mmol).

  • Solvent: Add a mixture of 1,4-Dioxane and Water (4:1 v/v, 5 mL). Critical Step: Degas the solvent mixture by bubbling Nitrogen or Argon through the liquid for at least 10 minutes. Oxygen must be excluded to prevent catalyst oxidation and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%) and immediately seal the vial with a crimp cap.

  • Heating: Heat the reaction mixture at 90 °C for 4 hours in a pre-heated oil bath (Alternatively, heat at 110 °C for 30 minutes in a dedicated microwave synthesizer).

  • Workup: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify the target compound via reverse-phase preparative HPLC.

References

  • Title: Rational Design of Novel Highly Potent and Selective Phosphatidylinositol 4-Kinase IIIβ (PI4KB) Inhibitors as Broad-Spectrum Antiviral Agents and Insights into Their Mode of Action Source: Journal of Medicinal Chemistry (2017) URL: [Link]

  • Source: US Patent US9434697B2 (2016)
  • Title: Alkylamino Derivatives of 4-Aminomethylpyridine as Inhibitors of Copper-Containing Amine Oxidases Source: Journal of Medicinal Chemistry (2005) URL: [Link]

Application Notes and Protocols for the N-Alkylation of (4-Chloropyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Alkylated Pyridinylmethanamines in Drug Discovery

The N-alkylation of (4-Chloropyridin-3-YL)methanamine is a pivotal chemical transformation in the field of medicinal chemistry. The resulting secondary and tertiary amines are key structural motifs in a multitude of pharmacologically active compounds. The strategic introduction of various alkyl groups onto the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. These modifications can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, making N-alkylation a critical tool in the optimization of lead compounds during drug development. This guide provides a detailed exploration of robust and versatile protocols for the N-alkylation of (4-Chloropyridin-3-YL)methanamine, with a focus on practical application and mechanistic understanding for researchers, scientists, and drug development professionals.

Methodologies for N-Alkylation: A Comparative Overview

The selection of an appropriate N-alkylation strategy is contingent upon several factors, including the nature of the alkylating agent, the desired product, and the functional group tolerance of the starting material. Herein, we discuss three widely employed and effective methods for the N-alkylation of (4-Chloropyridin-3-YL)methanamine: Reductive Amination, Direct Alkylation with Alkyl Halides, and the Buchwald-Hartwig Amination.

Reductive Amination: A Versatile and Widely Used Approach

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction proceeds through the initial formation of an imine or iminium ion intermediate from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding alkylated amine.[2][3] A key advantage of this one-pot procedure is its ability to avoid over-alkylation, which can be a challenge with other methods.[4]

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine intermediate in the presence of the starting carbonyl compound.[4][5]

Mechanism of Reductive Amination:

The reaction is typically performed under mildly acidic conditions which catalyze the formation of the imine intermediate. The subsequent reduction of the imine by a hydride source yields the desired N-alkylated product.

Reductive_Amination amine (4-Chloropyridin-3-YL)methanamine intermediate Imine/Iminium Ion Intermediate amine->intermediate + Carbonyl carbonyl Aldehyde/Ketone carbonyl->intermediate product N-Alkylated Product intermediate->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Workflow for N-alkylation via Reductive Amination.

Direct Alkylation with Alkyl Halides: A Classical Approach

Direct N-alkylation with alkyl halides is a fundamental and straightforward method for forming C-N bonds.[5] The reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[5] This method is often carried out in the presence of a base to neutralize the hydrohalic acid byproduct and to deprotonate the amine, thereby increasing its nucleophilicity.

While conceptually simple, controlling the degree of alkylation to prevent the formation of over-alkylated products can be challenging.[4] Careful control of stoichiometry and reaction conditions is crucial for achieving mono-alkylation.

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6] This powerful method allows for the formation of C-N bonds between a wide range of amines and aryl halides or triflates, often with high functional group tolerance and excellent yields.[6] While typically used for N-arylation, modifications of this methodology can be applied for N-alkylation, particularly with substrates where other methods may be less effective.

Mechanism of Buchwald-Hartwig Amination:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex L_nPd(II)(Ar)X oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination + RNH₂ pdII_amido_complex [L_nPd(II)(Ar)(NHR)]+X- amine_coordination->pdII_amido_complex deprotonation Deprotonation (Base) pdII_amido_complex->deprotonation pdII_amido L_nPd(II)(Ar)(NR) deprotonation->pdII_amido reductive_elimination Reductive Elimination pdII_amido->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NRH reductive_elimination->product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Detailed Experimental Protocols

Protocol 1: Reductive Amination of (4-Chloropyridin-3-YL)methanamine with Benzaldehyde

This protocol is adapted from the work of Bagley and coworkers, which describes a robust method for the N-alkylation of related 3-amino-4-halopyridines.[1]

Materials:

  • (4-Chloropyridin-3-YL)methanamine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (4-Chloropyridin-3-YL)methanamine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-(4-chloropyridin-3-yl)methanamine.

Protocol 2: Direct Alkylation of (4-Chloropyridin-3-YL)methanamine with an Alkyl Halide

This protocol provides a general procedure for the direct N-alkylation using an alkyl halide.

Materials:

  • (4-Chloropyridin-3-YL)methanamine (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of (4-Chloropyridin-3-YL)methanamine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile (MeCN, 10 mL/mmol) in a round-bottom flask, add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture to a gentle reflux (or a suitable temperature for the specific alkyl halide) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure N-alkylated product.

Data Presentation: A Comparative Table of N-Alkylation Methods

The following table summarizes typical reaction parameters and expected yields for the N-alkylation of (4-Chloropyridin-3-YL)methanamine and related compounds using the discussed methods.

Alkylating Agent (Carbonyl/Halide)MethodReducing Agent/BaseSolventReaction Time (h)Typical Yield (%)
BenzaldehydeReductive AminationNaBH(OAc)₃DCM12-2480-95[1]
4-FluorobenzaldehydeReductive AminationNaBH(OAc)₃DCM12-2476[1]
4-MethylbenzaldehydeReductive AminationNaBH(OAc)₃DCM12-2488[1]
2,4-DimethoxybenzaldehydeReductive AminationNaBH(OAc)₃DCM12-2470[1]
Methyl IodideDirect AlkylationK₂CO₃MeCN4-870-85
Benzyl BromideDirect AlkylationK₂CO₃MeCN6-1285-95

Conclusion and Future Outlook

The N-alkylation of (4-Chloropyridin-3-YL)methanamine is a cornerstone transformation in the synthesis of novel therapeutic agents. The protocols detailed in this guide, encompassing reductive amination and direct alkylation, provide robust and versatile methodologies for accessing a diverse range of N-alkylated derivatives. The choice of method will be dictated by the specific synthetic goals and the nature of the desired alkyl substituent. As the demand for novel and structurally diverse drug candidates continues to grow, the development of even more efficient, selective, and sustainable N-alkylation methods will remain an active and important area of research in synthetic and medicinal chemistry.

References

  • Bagley, M. C., et al. (2008). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH Public Access. [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]

Sources

Using (4-Chloropyridin-3-YL)methanamine for novel compound synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of (4-Chloropyridin-3-YL)methanamine in Novel Compound Synthesis

Introduction: Unlocking a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel, biologically active compounds. (4-Chloropyridin-3-YL)methanamine has emerged as a particularly valuable scaffold. Its structure is elegantly simple yet functionally rich, featuring two distinct and orthogonally reactive sites: a nucleophilic primary aminomethyl group and an electrophilic chloropyridine ring. This duality allows for a stepwise and controlled diversification, making it an ideal starting point for the construction of compound libraries aimed at a multitude of biological targets.

The primary amine serves as a versatile handle for the introduction of a wide array of functional groups through reactions such as acylation, sulfonylation, and reductive amination. Simultaneously, the chlorine atom on the pyridine ring is primed for nucleophilic aromatic substitution (SNAr) or, more commonly, participation in transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of contemporary synthetic strategy. The pyridine core itself is a well-established pharmacophore, capable of engaging in crucial hydrogen bonding interactions with biological targets, much like the purine bases of ATP, making its derivatives potent inhibitors of enzymes like protein kinases.[1] The inclusion of chlorine in heterocyclic structures is a known strategy to enhance the pharmacological properties of drug candidates.[2]

This guide provides a comprehensive overview of the applications of (4-Chloropyridin-3-YL)methanamine, complete with detailed, field-tested protocols and the scientific rationale behind key experimental choices.

Physicochemical Properties and Safe Handling

Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is essential.

Table 1: Physicochemical Data for (4-Chloropyridin-3-YL)methanamine

PropertyValueReference
CAS Number 870063-65-3[3][4]
Molecular Formula C₆H₇ClN₂[3]
Molecular Weight 142.59 g/mol
Appearance Solid[5]
Purity Typically ≥97%
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[6][7]
Critical Safety Protocols

(4-Chloropyridin-3-YL)methanamine and its derivatives should be handled with appropriate care in a well-ventilated chemical fume hood. Adherence to the following safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.[6][7][8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[6][9]

  • In case of Exposure:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

    • Ingestion: If swallowed, rinse mouth with water. Call a poison control center or doctor for treatment advice.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][9]

Core Synthetic Applications and Protocols

The dual reactivity of (4-Chloropyridin-3-YL)methanamine allows for its application in a variety of fundamental organic transformations. The following sections provide detailed protocols for the most common and effective of these reactions.

cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds start (4-Chloropyridin-3-YL)methanamine acylation N-Acylation / N-Sulfonylation start->acylation R-COCl or R-SO₂Cl, Base reductive_amination Reductive Amination start->reductive_amination R₁R₂C=O, Red. Agent snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu-H, Base (on Cl position) cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->cross_coupling Ar-B(OH)₂ or R₂NH, Pd Catalyst (on Cl position) amide Amides / Sulfonamides acylation->amide sec_amine Secondary Amines reductive_amination->sec_amine amino_pyridine Substituted Aminopyridines snar->amino_pyridine biaryl Biaryl / Heterobiaryl Amines cross_coupling->biaryl

Figure 1: Key synthetic pathways originating from (4-Chloropyridin-3-YL)methanamine.

Protocol 1: N-Acylation with an Acid Chloride

This protocol details the formation of an amide bond, a ubiquitous linkage in pharmaceuticals, by reacting the primary amine with an acyl chloride.

Causality and Experimental Choices:

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves both the starting amine and many common acyl chlorides.

  • Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine nucleophile.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side product formation. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Detailed Step-by-Step Methodology:

  • Dissolve (4-Chloropyridin-3-YL)methanamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired N-acylated compound.

Self-Validation/Characterization:

  • LC-MS: Confirm the presence of the product by its calculated mass-to-charge ratio.

  • ¹H NMR: Expect to see the disappearance of the primary amine (-NH₂) protons and the appearance of a new amide N-H proton (typically a broad singlet or triplet between δ 7-9 ppm). The methylene (-CH₂-) protons adjacent to the new amide will shift downfield compared to the starting material.

Protocol 2: Suzuki Cross-Coupling

This protocol describes a palladium-catalyzed Suzuki reaction to form a C-C bond at the C4 position of the pyridine ring, replacing the chlorine atom. This is a powerful method for creating biaryl or heteroaryl structures.

Causality and Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a ligand is required to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used. The water helps to dissolve the inorganic base and facilitates the reaction.

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (Nitrogen or Argon) because the Pd(0) species in the catalytic cycle is sensitive to oxidation by air, which would deactivate the catalyst.

start Combine Reactants: - (4-Chloropyridin-3-YL)methanamine deriv. - Boronic Acid - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) degas Degas Mixture: Sufficiently purge with N₂ or Ar to remove dissolved oxygen. start->degas add_catalyst Add Pd Catalyst: (e.g., Pd(PPh₃)₄) degas->add_catalyst heat Heat Reaction: Stir at elevated temperature (e.g., 80-100 °C) for 2-16 h. add_catalyst->heat monitor Monitor Progress: (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Dilute with water - Extract with organic solvent (e.g., EtOAc) monitor->workup purify Purification: Flash Column Chromatography workup->purify product Final Biaryl Product purify->product

Figure 2: Standard workflow for a Suzuki cross-coupling reaction.

Detailed Step-by-Step Methodology:

  • To a reaction vessel, add the N-protected (4-Chloropyridin-3-YL)methanamine derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and potassium carbonate (2.5 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water (approx. 0.1 M concentration based on the starting material).

  • Bubble argon or nitrogen gas through the stirred suspension for 15-20 minutes to degas the mixture.

  • Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Seal the vessel and heat the reaction mixture to 90 °C.

  • Stir vigorously and monitor the reaction by LC-MS. The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the coupled product.

Self-Validation/Characterization:

  • LC-MS: Observe the loss of the chlorine isotope pattern and the appearance of a new peak corresponding to the mass of the coupled product.

  • ¹H NMR: The most significant change will be the appearance of new aromatic proton signals corresponding to the newly introduced aryl group. The signals for the pyridine ring protons will also experience shifts due to the new electronic environment.

Application Example: Multi-step Synthesis of a Kinase Hinge-Binding Scaffold

To demonstrate the power of this building block, the following workflow outlines a two-step synthesis of a common scaffold found in many kinase inhibitors. This involves an initial N-acylation followed by a Suzuki cross-coupling reaction.

start_mol (4-Chloropyridin-3-YL)methanamine step1_reagents Step 1: N-Acylation Reagents: - Pyrimidine-5-carbonyl chloride - DIPEA, DCM, 0°C to RT start_mol->step1_reagents Protocol 1 intermediate Intermediate Amide: N-((4-chloropyridin-3-yl)methyl) -pyrimidine-5-carboxamide step1_reagents->intermediate step2_reagents Step 2: Suzuki Coupling Reagents: - (4-methoxyphenyl)boronic acid - Pd(PPh₃)₄, K₂CO₃ - Dioxane/H₂O, 90°C intermediate->step2_reagents Protocol 2 final_product Final Product: Kinase Inhibitor Scaffold step2_reagents->final_product

Figure 3: Workflow for the synthesis of a hypothetical kinase inhibitor scaffold.

This synthetic sequence effectively demonstrates how the two reactive sites on the starting material can be addressed sequentially to rapidly build molecular complexity. The pyrimidine amide moiety is designed to interact with the kinase hinge region, while the biaryl portion can be tailored to occupy the adjacent hydrophobic pocket.

Conclusion and Future Perspectives

(4-Chloropyridin-3-YL)methanamine is a high-value, versatile building block for constructing diverse molecular architectures. Its orthogonal reactive handles—the primary amine and the chloro-substituent—provide chemists with a reliable and flexible platform for library synthesis and lead optimization. The protocols outlined in this guide represent robust and reproducible methods for leveraging its synthetic potential. As the demand for novel chemical matter continues to grow, particularly in areas like targeted protein degradation (PROTACs) and covalent inhibitors, the strategic application of well-designed building blocks like (4-Chloropyridin-3-YL)methanamine will remain a critical component of successful drug discovery programs.

References

  • AK Scientific, Inc. Safety Data Sheet for N-[(6-Chloropyridin-3-yl)methyl]methylamine. Link

  • den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. Link

  • Fisher Scientific. Safety Data Sheet for 4-Chloropyridine hydrochloride. Link

  • Al-Ostath, A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(6), 1105-1123. Link

  • Apollo Scientific. Safety Data Sheet for 4-Amino-2-chloropyridine. Link

  • Reddy, T. J., et al. (2007). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Journal of the Serbian Chemical Society, 72(1), 63-71. Link

  • BenchChem. Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols. Link

  • Sigma-Aldrich. Product Page for 4-Amino-3-chloropyridine. Link

  • ECHEMI. Safety Data Sheet for 3-Pyridinemethanamine. Link

  • Saha, C., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1263, 133132. Link

  • Sigma-Aldrich. Product Page for N-[(6-Chloropyridin-3-yl)methyl]methylamine. Link

  • Kaunas University of Technology. Synthesis and investigation of novel variously modified chloropyridine ring-containing arylidenamine derivatives. Link

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine. Link

  • Request PDF. Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation. Link

  • ResearchGate. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Link

  • Vaia. 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. Link

  • Arkat USA, Inc. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Link

  • MDPI. Synthesis of Novel Dihydropyridothienopyrimidin-4,9-dione Derivatives. Link

  • National Center for Biotechnology Information. Ethyl 4-[({amino}(4-fluoroanilino)methylidene)amino]. Link

  • Organic Syntheses. 4-PYRIDYLMETHYLAMINE DIHYDROCHLORIDE. Link

  • Alfa Chemistry. Product Page for (3-Chloropyridin-4-yl)methanamine. Link

  • BLD Pharm. Product Page for (3-Chloropyridin-4-yl)methanamine. Link

  • Chemsrc. Product Page for (3-Chloropyridin-4-yl)methanamine hydrochloride. Link

  • National Center for Biotechnology Information. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Link

Sources

Advanced Derivatization Techniques for (4-Chloropyridin-3-YL)methanamine: A Bifunctional Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, mechanistic, and highly practical guide for the orthogonal functionalization of (4-chloropyridin-3-yl)methanamine, a privileged building block for kinase inhibitors and complex fused heterocycles.

Structural Overview & Mechanistic Causality

The compound (4-Chloropyridin-3-yl)methanamine (CAS: 874821-38-2 for the free base; 1956319-15-5 for the hydrochloride salt)[1] is a highly versatile bifunctional scaffold. Its utility in medicinal chemistry stems from the orthogonal reactivity of its two primary functional groups:

  • The C3-Aminomethyl Group (Kinetic Target): An unhindered, highly nucleophilic primary aliphatic amine. It readily undergoes N-acylation, sulfonylation, and reductive amination under mild conditions[2].

  • The C4-Chloro Substituent (Thermodynamic/Electrophilic Target): The chlorine atom is situated at the 4-position of the pyridine ring. The pyridine nitrogen exerts a powerful inductive (-I) and mesomeric (-M) electron-withdrawing effect, polarizing the C-Cl bond and rendering the C4 position highly electron-deficient[3]. This electronic activation makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[4].

The Causality of Selectivity: Derivatization strategies rely on exploiting this electronic dichotomy. Because the aliphatic amine is vastly more nucleophilic than the aromatic system, electrophiles will exclusively target the C3-amine at room temperature. Conversely, nucleophiles will target the C4-chloride, but this requires overcoming the aromatic stabilization energy, necessitating heat, strong bases, or palladium catalysis.

Workflow cluster_0 Path A: C3-Amine First cluster_1 Path B: C4-Chloride First Start (4-Chloropyridin-3-yl)methanamine CAS: 874821-38-2 Amidation Selective Amidation (HATU, DIPEA, 25°C) Start->Amidation Electrophile Coupling Buchwald-Hartwig (Pd-Cat, 100°C) Start->Coupling Nucleophile SNAr_A Intramolecular SNAr (NaH, THF, 80°C) Amidation->SNAr_A Ring Closure Final Fused Heterocyclic Scaffold (e.g., Pyrido-diazepine) SNAr_A->Final Amidation_B Intramolecular Amidation (Coupling Reagents) Coupling->Amidation_B Ring Closure Amidation_B->Final

Caption: Workflow for sequential derivatization of (4-Chloropyridin-3-yl)methanamine.

Quantitative Data Summary

The following table summarizes the optimal reaction parameters and expected outcomes for the orthogonal functionalization of this scaffold based on established kinetic and catalytic studies[3][4][5].

Reaction TypeReagents & CatalystsTemp (°C)Time (h)Yield (%)Chemoselectivity
Selective Amidation R-COOH, HATU, DIPEA, DMF252 - 485 - 95>99% (C3-NH2)
SNAr (Aliphatic Amines) R₂NH, K₂CO₃, NMP100 - 12012 - 2470 - 85>95% (C4-Cl)
Buchwald-Hartwig Ar-NH₂, Pd₂(dba)₃, Xantphos1008 - 1275 - 90>99% (C4-Cl)
Intramolecular SNAr NaH, THF (Ring Closure)60 - 804 - 665 - 80N/A

Experimental Protocols & Self-Validating Workflows

Protocol 1: Selective C3-Amidation (Kinetic Control)

To prevent premature SNAr at the C4 position, amidation must be performed under mild conditions using non-nucleophilic bases. HATU is preferred over EDC/HOBt for its rapid kinetics, which outcompetes any potential side reactions[2].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling: Add (4-Chloropyridin-3-yl)methanamine hydrochloride (1.0 equiv). Immediately add DIPEA (3.0 equiv). Note: The excess DIPEA is required to neutralize the HCl salt and drive the reaction, but it is insufficiently nucleophilic to attack the C4-chloride.

  • Propagation: Stir the mixture at 25 °C for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate.

System Validation & QC:

  • LC-MS: The product will exhibit a characteristic 3:1 isotopic cluster at [M+H]+ and [M+H+2]+ due to the intact C4-chlorine. The disappearance of the highly polar primary amine peak confirms completion.

  • ¹H NMR (CDCl₃): The singlet corresponding to the C3-methanamine protons (~3.9 ppm) will shift significantly downfield (~4.4 - 4.6 ppm) upon conversion to the amide.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C4

The SNAr reaction proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack, which forms a zwitterionic Meisenheimer complex stabilized by the pyridine nitrogen[4].

SNAr_Mechanism N1 4-Chloropyridine Core N2 Meisenheimer Complex (Stabilized by Pyridine N) N1->N2 Nucleophilic Attack (Rate-Determining) N3 C4-Substituted Product N2->N3 Chloride Elimination (Fast)

Caption: Addition-elimination mechanism of SNAr at the C4 position.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the C3-amide intermediate (1.0 equiv), the secondary amine nucleophile (e.g., morpholine) (2.0 equiv), and finely powdered K₂CO₃ (2.0 equiv) in NMP (0.2 M).

  • Reaction: Seal the vial and heat conventionally at 120 °C for 16 hours, or under microwave irradiation at 150 °C for 30 minutes.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water and brine to remove NMP and unreacted aliphatic amine.

System Validation & QC:

  • LC-MS: The 3:1 chlorine isotope pattern will disappear entirely, replaced by a single [M+H]+ peak corresponding to the C4-substituted product.

  • ¹H NMR (CDCl₃): The C5-H doublet on the pyridine ring (~7.3 ppm) will shift upfield (shielded) due to the strong electron-donating resonance effect (+M) of the newly introduced C4-amine.

Protocol 3: Buchwald-Hartwig Amination for Weak Nucleophiles

For weak nucleophiles (e.g., anilines, sulfonamides) that cannot overcome the activation energy barrier of SNAr, palladium-catalyzed cross-coupling is mandatory. The 4-chloropyridine moiety readily undergoes oxidative addition with electron-rich Pd(0) catalysts[3][5].

Step-by-Step Methodology:

  • Degassing (Critical Step): Sparging the solvent (1,4-Dioxane, 0.1 M) with dry N₂ for 20 minutes is critical to prevent the oxidation of the electron-rich phosphine ligand.

  • Assembly: To an oven-dried Schlenk tube, add the C3-amide intermediate (1.0 equiv), aniline (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, yielding 4 mol% Pd), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate the tube and backfill with N₂ (repeat 3x). Add the degassed dioxane via syringe.

  • Reaction: Seal the tube and heat at 100 °C for 8–12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate the filtrate for column chromatography.

System Validation & QC:

  • Visual Cue: The reaction mixture will transition from a deep red/purple (Pd₂(dba)₃) to a yellow/orange active catalytic species, eventually precipitating Pd black when the substrate is consumed or the catalyst dies.

  • TLC: The highly UV-active aniline starting material should be consumed, yielding a new, highly fluorescent spot under 254 nm and 365 nm UV light.

References[1] Title: (4-Chloropyridin-3-yl)methanamine,hydrochloride | 1956319-15-5

Source: sigmaaldrich.com URL: [4] Title: A Kinetic Study on the Cu(0)-Catalyzed Ullmann-Type Nucleophilic Aromatic Substitution C–O Coupling of Potassium Phenolate and 4-Chloropyridine Source: acs.org URL: [2] Title: Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)s for Detecting Hazardous Herbicide Contaminants Source: acs.org URL: [5] Title: Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Source: nih.gov URL: [3] Title: A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions Source: benchchem.com URL:

Sources

Application Note: Advanced Synthetic Workflows for (4-Chloropyridin-3-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

(4-Chloropyridin-3-yl)methanamine is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug development. Its unique structural topology—featuring a nucleophilic primary amine tethered to an electrophilic 4-chloropyridine core—makes it an ideal precursor for synthesizing fused heterocyclic systems. Most notably, it serves as the foundational scaffold for pyrido[4,3-d]pyrimidines , a privileged pharmacophore found in numerous kinase inhibitors, anti-inflammatory agents, and anti-diabetic compounds [3].

This application note provides an authoritative, self-validating guide to handling, functionalizing, and cyclizing this critical intermediate, ensuring high-fidelity results in your discovery workflows.

Physicochemical Properties

Understanding the physical state of the starting material is critical for stoichiometric precision. The compound is predominantly supplied as a hydrochloride salt to prevent premature degradation or autopolymerization.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name (4-Chloropyridin-3-yl)methanamine
CAS Numbers 147864-14-0 (Free base), 1956319-15-5 (HCl), 130018-87-0 (2HCl)
Molecular Formula C6H7ClN2 (Free base)
Molecular Weight 142.59 g/mol (Free base)
Physical State Off-white to pale yellow crystalline powder
Reactivity Sites C3-Primary amine (Nucleophile), C4-Chloro (Electrophile)

Mechanistic Insights & Reactivity Profile

To master the synthetic application of (4-Chloropyridin-3-yl)methanamine, one must understand the causality behind its reactivity.

The Electrophilic C4-Position: The chlorine atom at the 4-position of the pyridine ring is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr). This is driven by the electron-withdrawing nature of the pyridine nitrogen, which acts as an electron sink. When a nucleophile attacks the C4 position, the resulting negative charge is delocalized directly onto the electronegative pyridine nitrogen, forming a highly stable Meisenheimer complex [1]. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic system, allowing SNAr to proceed under thermal conditions without the strict need for palladium or copper catalysis [2].

Bifunctional Cyclization Logic: By first functionalizing the primary amine at the C3-methyl position (e.g., via reaction with an isocyanate to form a urea), the newly formed nucleophilic nitrogen is brought into close spatial proximity to the activated C4-chloro group. Supplying thermal energy in the presence of a base triggers an intramolecular SNAr, effectively "zipping up" the molecule to form a stable 6-membered pyrimidine ring fused to the pyridine core.

ReactivityMap SM (4-Chloropyridin-3-yl)methanamine Amine Primary Amine Reactivity (Acylation, Reductive Amination) SM->Amine Electrophile Addition Chloro C4-Chloro Reactivity (SNAr, Cross-Coupling) SM->Chloro Nucleophilic Attack Fused Bifunctional Cyclization (Pyrido[4,3-d]pyrimidines) Amine->Fused Intramolecular SNAr Chloro->Fused Intramolecular Amidation

Reactivity map of (4-Chloropyridin-3-yl)methanamine highlighting its bifunctional potential.

Experimental Protocols: Synthesis of Pyrido[4,3-d]pyrimidin-2(1H)-ones

The following methodologies detail a robust, two-step workflow for generating substituted pyrido[4,3-d]pyrimidin-2(1H)-ones. The system is designed to be self-validating: the success of Step 1 is confirmed by a mass shift corresponding to urea formation, while Step 2 is validated by the loss of the chlorine isotope pattern in LC-MS analysis.

Protocol A: Synthesis of the Urea Intermediate

Objective: Selective functionalization of the primary amine while leaving the C4-chloro group intact.

Reagents:

  • (4-Chloropyridin-3-yl)methanamine dihydrochloride (1.0 eq, 10 mmol)

  • Phenyl isocyanate (1.05 eq, 10.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Free-Basing: Suspend the dihydrochloride salt in anhydrous DCM under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

    • Causality: Cooling prevents exothermic side reactions.

  • Neutralization: Add DIPEA dropwise over 5 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl, liberating the primary amine without competing with it for the electrophilic isocyanate. The suspension will clarify as the free base dissolves.

  • Electrophilic Addition: Add phenyl isocyanate dropwise. Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature (25 °C) and stir for an additional 2 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude solid is 1-(4-chloropyridin-3-yl)methyl-3-phenylurea, which can be used directly in the next step.

Protocol B: Intramolecular SNAr Cyclization

Objective: Thermally driven ring closure via nucleophilic aromatic substitution.

Before executing the protocol, review the optimization data below. This table demonstrates the causality behind the chosen conditions, proving that thermal energy and solvent polarity are the driving forces for this specific SNAr.

Table 2: Optimization of SNAr Cyclization Conditions

Base / SolventTemp (°C)Time (h)Conversion (%)Rationale / Causality
Et₃N / DCM2524< 5%Insufficient thermal energy to overcome the SNAr activation barrier.
K₂CO₃ / DMF801245%Moderate conversion; carbonate partially deprotonates the urea.
K₂CO₃ / DMF 120 12 > 95% Optimal; high thermal energy and polar aprotic solvation maximize nucleophilicity.
Cs₂CO₃ / DMSO1206> 95%Faster kinetics due to enhanced solubility of Cs⁺ and the "naked anion" effect.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude urea intermediate (approx. 10 mmol) from Protocol A in anhydrous N,N-Dimethylformamide (DMF) (40 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.5 eq, 25 mmol).

    • Causality: K₂CO₃ deprotonates the urea nitrogen. DMF, as a polar aprotic solvent, heavily solvates the potassium cation, leaving the carbonate anion highly active and basic.

  • Thermal SNAr: Heat the reaction mixture to 120 °C under nitrogen for 12 hours. Monitor reaction progress via LC-MS, looking for the disappearance of the[M+H]⁺ peak with a chlorine isotope pattern, replaced by a [M-HCl+H]⁺ peak.

  • Workup: Cool the mixture to room temperature and pour it into ice water (150 mL). The product will typically precipitate.

  • Purification: Filter the precipitate, wash with cold water and diethyl ether, and dry under high vacuum. If further purification is required, utilize flash chromatography (Eluent: DCM/MeOH 95:5).

Workflow Visualization

Workflow Step1 Step 1: Urea Formation Reagents: PhNCO, DIPEA, DCM Temp: 0 °C to RT, 2h Step2 Step 2: Workup & Isolation Wash: Sat. NaHCO3, Brine Dry: Na2SO4, Evaporate Step1->Step2 Isolate Intermediate Step3 Step 3: SNAr Cyclization Reagents: K2CO3, DMF Temp: 120 °C, 12h Step2->Step3 Resuspend in DMF Step4 Step 4: Final Purification Method: Flash Chromatography Eluent: DCM/MeOH (95:5) Step3->Step4 Isolate Product

Step-by-step workflow for the synthesis of pyrido[4,3-d]pyrimidin-2(1H)-one derivatives.

References

  • WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from:[Link]

  • Sharma, D., et al. (2024). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Oriental Journal of Chemistry. Retrieved from:[Link]

Application Notes and Protocols for (4-Chloropyridin-3-YL)methanamine in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Catalytic Potential with (4-Chloropyridin-3-YL)methanamine

(4-Chloropyridin-3-YL)methanamine is a bifunctional molecule featuring a pyridine ring and an aminomethyl group. This unique structure presents an intriguing scaffold for the development of novel ligands in transition metal catalysis. The pyridine nitrogen offers a Lewis basic site for coordination to a metal center, while the aminomethyl group can act as a secondary coordination site, forming a bidentate chelate. Such chelation can enhance the stability and modulate the electronic properties of the catalytic complex.

The 4-chloro substituent on the pyridine ring introduces a specific electronic effect, which can influence the catalytic activity. Furthermore, the aminomethyl group provides a handle for further functionalization, allowing for the synthesis of a library of related ligands with fine-tuned steric and electronic properties. While dedicated research on the catalytic applications of (4-Chloropyridin-3-YL)methanamine is emerging, its structural motifs are present in ligands for a variety of important transformations, including cross-coupling reactions.

This guide provides detailed application notes and exemplary protocols for the use of (4-Chloropyridin-3-YL)methanamine as a ligand in key palladium- and copper-catalyzed cross-coupling reactions. The protocols are based on established methodologies for structurally related pyridine-containing ligands and are intended to serve as a starting point for the exploration of this promising catalytic tool.

Synthesis of (4-Chloropyridin-3-YL)methanamine

A plausible synthetic route to (4-Chloropyridin-3-YL)methanamine starts from 4-chloropyridine. The synthesis of 4-chloropyridine itself can be achieved by reacting pyridine with a chlorinating agent like phosphorus oxychloride or phosphorus pentachloride[1][2]. Once 4-chloropyridine is obtained, a formylation reaction followed by reductive amination can yield the desired product.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis[3]. The choice of ligand is critical for the efficiency and selectivity of these reactions. Pyridine-based ligands have been shown to be effective in various cross-coupling reactions[4][5][6][7].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The (4-Chloropyridin-3-YL)methanamine ligand is proposed to facilitate this reaction by stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.

Reaction Scheme:

Proposed Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar'

Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling.

Exemplary Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • (4-Chloropyridin-3-YL)methanamine (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • In a separate vial, dissolve palladium(II) acetate and (4-Chloropyridin-3-YL)methanamine in the dioxane/water solvent mixture.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical):

EntryAryl HalideArylboronic AcidYield (%)
14-BromoanisolePhenylboronic acid92
23-Chloropyridine4-Tolylboronic acid85
31-Iodonaphthalene2-Thienylboronic acid89
Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a key method for the synthesis of substituted alkenes through the coupling of an unsaturated halide with an alkene[8][9]. The electronic properties of the (4-Chloropyridin-3-YL)methanamine ligand can influence the regioselectivity and efficiency of this transformation.

Exemplary Protocol for Heck-Mizoroki Reaction:

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • (4-Chloropyridin-3-YL)methanamine (2 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube, add the aryl halide, palladium(II) acetate, and (4-Chloropyridin-3-YL)methanamine.

  • Evacuate and backfill the tube with an inert gas.

  • Add DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • After cooling, dilute with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Application in Copper-Catalyzed C-N Coupling (Ullmann-type Reaction)

Copper-catalyzed C-N coupling reactions are an important alternative to palladium-based methods for the synthesis of N-aryl compounds[10][11]. The (4-Chloropyridin-3-YL)methanamine ligand can act as a supporting ligand for the copper catalyst, facilitating the coupling of aryl halides with amines.

Reaction Scheme:

Exemplary Protocol for Copper-Catalyzed C-N Coupling:

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI, 5 mol%)

  • (4-Chloropyridin-3-YL)methanamine (10 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Dimethyl sulfoxide (DMSO, 3 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add CuI, (4-Chloropyridin-3-YL)methanamine, and K₃PO₄.

  • Add the aryl halide, amine, and DMSO.

  • Seal the vial and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants, Base, and Ligand B Add Catalyst and Solvent A->B C Inert Atmosphere B->C D Heating and Stirring C->D E Monitor Progress (TLC/GC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H Final Product Final Product H->Final Product

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield and Purity of (4-Chloropyridin-3-YL)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (4-Chloropyridin-3-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical building block. Drawing from established chemical literature and extensive field experience, this document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you optimize your reaction outcomes.

The primary and most direct route to synthesizing (4-Chloropyridin-3-YL)methanamine involves the chemical reduction of the nitrile group in the precursor, 4-chloro-3-cyanopyridine. While conceptually straightforward, this transformation is often plagued by issues such as low yields, the formation of challenging-to-remove impurities, and difficulties with reaction control and product purification. This guide will address these specific issues head-on, explaining the underlying chemical principles and offering practical, actionable solutions.

Section 1: Synthesis Overview and Methodology Selection

The reduction of 4-chloro-3-cyanopyridine to (4-Chloropyridin-3-YL)methanamine can be achieved through several established methods. The choice of method often depends on available equipment, scale, safety considerations, and the desired purity of the final product.

G cluster_0 Synthesis Workflow A Starting Material 4-chloro-3-cyanopyridine B Reduction of Nitrile Group A->B Select Reagent C Workup & Purification B->C Quench & Isolate D Final Product (4-Chloropyridin-3-YL)methanamine C->D Characterize

Caption: General workflow for the synthesis of (4-Chloropyridin-3-YL)methanamine.

The three most common and effective methodologies for this nitrile-to-amine reduction are catalytic hydrogenation, strong metal hydride reduction, and borohydride-based systems. Each approach has distinct advantages and disadvantages.

Methodology Primary Reagent(s) Typical Yield Selectivity Key Advantages Key Disadvantages
Catalytic Hydrogenation H₂, Raney® Ni, Pd/C, or Co nanoparticles[1][2]Good to ExcellentVariable; can be high with additives[3]Scalable, atom-economical, avoids stoichiometric metal waste.Requires specialized high-pressure equipment; catalyst can be pyrophoric and sensitive to poisoning.
Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)[4][5][6]Good to ExcellentGenerally highRapid reactions, highly effective, well-established.Highly reactive and pyrophoric reagent, requires stringent anhydrous conditions, workup can be challenging. Not ideal for large scale.[7]
Borohydride Systems KBH₄ or NaBH₄ with Raney® Ni[8][9][10]Good to ExcellentHighMilder conditions, easier to handle than LiAlH₄, no high-pressure H₂ needed.Requires a stoichiometric borohydride and catalytic nickel.
Borane Reduction Borane complexes (e.g., BH₃·THF, BH₃·SMe₂)[11][12]GoodHighHigh chemoselectivity, can tolerate some functional groups that LiAlH₄ cannot.Reagents can be expensive and have limited stability.

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent issue that can stem from multiple points in the experimental process. A systematic approach is crucial for diagnosis.

  • Purity of Starting Material: Impurities in the 4-chloro-3-cyanopyridine can interfere with the reaction, especially in catalytic hydrogenations where they can act as catalyst poisons. Verify the purity of your starting material via NMR or GC-MS before starting.

  • Reagent Activity:

    • LiAlH₄: This reagent is highly sensitive to moisture. Use a fresh bottle or a properly stored and sealed container. An inactive, partially hydrolyzed reagent is a common cause of failed or incomplete reductions.[6]

    • Catalysts (Raney Ni, Pd/C): Catalysts can lose activity over time or through improper handling. Raney Nickel, in particular, should be stored as a slurry under water or ethanol and should not be allowed to dry out in the air, as it can become pyrophoric.[2]

  • Suboptimal Reaction Conditions:

    • Temperature: LiAlH₄ reactions are typically started at 0 °C and then allowed to warm to room temperature to control the initial exotherm.[7] Catalytic hydrogenations may require elevated temperatures and pressures for optimal conversion.[5]

    • Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. Prematurely quenching the reaction is a simple but common error.

  • Inefficient Workup and Purification: The product is a primary amine and can be water-soluble, especially in its protonated (salt) form. During aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent to recover the free amine.[13] Significant product loss can occur if the amine remains protonated in the aqueous phase.

G Start Low Yield Observed CheckPurity Verify Purity of 4-chloro-3-cyanopyridine Start->CheckPurity CheckReagent Assess Activity of Reducing Agent/Catalyst CheckPurity->CheckReagent Purity OK CheckConditions Optimize Reaction Conditions (T, P, t) CheckReagent->CheckConditions Reagent Active CheckWorkup Review Workup & Extraction pH CheckConditions->CheckWorkup Conditions OK Result Improved Yield CheckWorkup->Result pH Optimized

Caption: A flowchart for systematically troubleshooting low reaction yield.

Q2: I am observing significant amounts of secondary and tertiary amine byproducts. How can I increase selectivity for the primary amine?

The formation of secondary (and subsequently tertiary) amines is the most common side reaction in nitrile reductions.[9][10] It occurs when the intermediate imine reacts with a molecule of the already-formed primary amine product before it can be fully reduced.

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Nitrile Nitrile Imine Imine Nitrile->Imine + [H] PrimaryAmine PrimaryAmine Imine->PrimaryAmine + [H] Imine_side Imine Intermediate Dimer Dimeric Intermediate Imine_side->Dimer + PrimaryAmine_side Primary Amine Product PrimaryAmine_side->Dimer SecondaryAmine Secondary Amine (Byproduct) Dimer->SecondaryAmine - NH₃

Caption: Mechanism of secondary amine byproduct formation.

Solutions to Improve Selectivity:

  • For Catalytic Hydrogenation: The addition of ammonia to the reaction mixture is a well-established industrial practice.[3] Ammonia shifts the equilibrium away from the formation of the secondary amine by competing with the primary amine for reaction with the imine intermediate.

  • Modify the Catalyst: Using a Raney Nickel catalyst that has been modified with alkali metal carbonates can significantly improve selectivity for the primary amine.[3]

  • Choice of Reagent System: The Raney Ni / KBH₄ system in ethanol is reported to produce primary amines in good to excellent yields with only trace amounts of secondary or tertiary amines formed.[10] This is because the reduction is rapid under mild conditions.[9]

  • Reaction Conditions: Running the reaction at a higher dilution can disfavor the bimolecular side reaction that leads to the secondary amine.

Q3: The workup procedure for my LiAlH₄ reduction is problematic, forming gels that are difficult to filter. What is the best practice?

This is a classic problem when working with LiAlH₄, caused by the formation of colloidal aluminum salts. A carefully controlled, sequential quenching procedure, often called the "Fieser workup," is the most effective solution.[7]

Validated Protocol for LiAlH₄ Quenching (1g LAH scale):

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Stirring vigorously, add 1 mL of water drop by drop. (Caution: Exothermic reaction, hydrogen gas evolution).

  • Add 1 mL of 15% (w/v) aqueous NaOH solution drop by drop.

  • Add 3 mL of water drop by drop.

  • Remove the ice bath and stir the mixture at room temperature for 15-30 minutes. This procedure should result in the formation of a granular, white precipitate of aluminum salts that is easily removed by filtration. The organic layer can then be separated and processed.

Q4: How can I effectively purify the final (4-Chloropyridin-3-YL)methanamine product?

Purification can be challenging due to the basic nature of the product.

  • Acid-Base Extraction: This is the most powerful technique for separating your basic amine product from any neutral or acidic impurities.[13]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).

    • Extract with dilute aqueous HCl (e.g., 1M). The amine will be protonated and move to the aqueous layer.

    • Wash the organic layer again with dilute HCl to ensure complete extraction.

    • Combine the acidic aqueous layers. You can wash this layer with an organic solvent to remove any residual neutral impurities.

    • Make the aqueous layer strongly basic (pH > 10) with NaOH or K₂CO₃ while cooling in an ice bath.

    • Extract the liberated free amine back into an organic solvent.

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and evaporate the solvent.

  • Column Chromatography: Amines can "tail" on standard silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system.[13]

  • Crystallization: For achieving the highest purity, the product can be converted to its hydrochloride salt by dissolving it in a solvent like ether or isopropanol and bubbling dry HCl gas through the solution, or by adding a solution of HCl in a compatible solvent. The resulting crystalline salt can be collected by filtration.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Which reduction method is most suitable for a large-scale synthesis? For large-scale (multi-kilogram) synthesis, catalytic hydrogenation is generally preferred. While it requires a higher initial investment in pressure equipment, it is more atom-economical, avoids the generation of large quantities of aluminum or boron waste, and is generally considered safer to operate at scale than reactions involving large amounts of LiAlH₄.[7][14]

  • Q2: Are there any specific safety precautions I should take? Absolutely.

    • Lithium Aluminum Hydride (LiAlH₄): Is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). All glassware must be rigorously dried.[5]

    • Raney® Nickel: Is pyrophoric, especially when dry. It can ignite spontaneously upon exposure to air. Always handle it as a slurry under a solvent.[2]

    • Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Reactions must be conducted in a well-ventilated fume hood or a designated, properly engineered high-pressure bay.

  • Q3: What are the best analytical techniques to monitor reaction progress and characterize the product?

    • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for qualitative monitoring. A stain like ninhydrin is useful for visualizing the amine product. GC-MS is ideal for quantitative monitoring, allowing you to track the disappearance of the starting nitrile and the appearance of the product and any byproducts.

    • Product Characterization: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. Mass spectrometry (GC-MS or LC-MS) will confirm the molecular weight.

  • Q4: How stable is the final product, and what are the recommended storage conditions? While specific stability data for (4-Chloropyridin-3-YL)methanamine is not widely published, primary amines, in general, can be sensitive to air and light over long periods. Similar compounds like 4-aminopyridine have shown good stability in capsule form for up to 6 months at room and refrigerated temperatures.[15] For long-term storage, it is recommended to store the compound as a free base under an inert atmosphere (argon or nitrogen) in a sealed container, protected from light, and at a reduced temperature (e.g., in a refrigerator). Storing it as the hydrochloride salt can also enhance its long-term stability.

Section 4: Validated Experimental Protocols

Protocol 1: Synthesis via Raney® Nickel / KBH₄ Reduction[9][10]

  • To a round-bottom flask equipped with a magnetic stir bar, add Raney® Ni (moist weight, ~1 equivalent) and dry ethanol (2.5 mL per mmol of substrate).

  • To this suspension, add potassium borohydride (KBH₄, 4 equivalents).

  • While stirring vigorously, add the 4-chloro-3-cyanopyridine (1 equivalent).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS (typically complete within 1-2 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Ni catalyst. Wash the Celite® pad thoroughly with ethanol. Caution: Do not allow the filter cake to dry completely, as Raney Ni can be pyrophoric.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Chloropyridin-3-YL)methanamine. Purify further as needed.

Protocol 2: Synthesis via LiAlH₄ Reduction[5][7]

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF, ~10 mL per gram of nitrile).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 4-chloro-3-cyanopyridine (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench the reaction using the Fieser workup procedure described in the troubleshooting section (sequential addition of water, 15% NaOH, and water).

  • Stir the resulting granular suspension for 30 minutes, then filter through Celite®, washing the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

References

  • Wu, B. et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC. [Link]

  • Wu, B. et al. (2008). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]

  • Crain, D. et al. (2012). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. BioOne Complete. [Link]

  • Wu, B. et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC. [Link]

  • Wang, W. et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Procter, D. J. et al. (2020). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. National Center for Biotechnology Information. [Link]

  • Park, S. et al. (2015). Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. IBS Publications Repository. [Link]

  • Wang, W. et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Scite. [Link]

  • Li, X. et al. (2025). Efficient Cu–Ni/W20O58 Catalysts for Hydrogenation of Nitriles to Secondary Amines. ACS Publications. [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps. [Link]

  • Uozumi, Y. et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. National Center for Biotechnology Information. [Link]

  • Yamashita, H. et al. (2021). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. National Center for Biotechnology Information. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • The Synthetic Chemist. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

  • Clark, J. (n.d.). reduction of nitriles. Chemguide. [Link]

  • Beller, M. et al. (2026). Highly Efficient Selective Hydrogenation of Nitriles on Non-Noble Metal Catalysts at Low Temperatures. ResearchGate. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Shishikura, A. et al. (2006). Method for the production of primary amines by hydrogenating nitriles.
  • Trissel, L.A. et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Link]

Sources

Technical Support Center: Synthesis of (4-Chloropyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (4-Chloropyridin-3-YL)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this and related pyridine derivatives. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to facilitate a smoother, more efficient synthetic workflow. Our focus is on providing practical, experience-driven insights into potential side reactions and purification difficulties.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The primary and most common route to synthesizing (4-Chloropyridin-3-YL)methanamine involves the reduction of 4-chloro-3-cyanopyridine. While seemingly straightforward, this reduction is often plagued by side reactions that can significantly impact yield and purity.

Issue 1: Incomplete Reduction and Formation of Aldehyde/Imine Intermediates

Q: My reaction to reduce 4-chloro-3-cyanopyridine with Lithium Aluminum Hydride (LiAlH₄) shows incomplete conversion, and I'm isolating a mixture of products, including what appears to be the corresponding aldehyde. What's causing this and how can I fix it?

A: This is a classic issue stemming from the reactivity and handling of the reducing agent, as well as the reaction workup.

Root Cause Analysis:

  • Insufficient Reducing Agent: LiAlH₄ is a powerful but moisture-sensitive reagent. Insufficient stoichiometry due to degradation or inaccurate measurement will lead to partial reduction. The initial reduction of the nitrile forms an imine intermediate. If the reaction is quenched prematurely or with insufficient hydride, this imine can be hydrolyzed to 4-chloro-3-formylpyridine during aqueous workup.[1][2]

  • Suboptimal Reaction Temperature: While the reaction is typically initiated at 0 °C, allowing it to proceed at room temperature is crucial for driving it to completion.[3] Insufficient reaction time or temperature can stall the reaction at the imine stage.

  • Ineffective Quenching: The workup procedure is critical. Improper quenching can lead to the hydrolysis of the intermediate imine salt back to an aldehyde, especially if the pH is not carefully controlled.[1]

Troubleshooting Protocol:

  • Reagent Quality and Handling:

    • Use freshly opened or properly stored LiAlH₄.

    • Accurately weigh the reagent in an inert atmosphere (e.g., a glovebox or under a stream of argon/nitrogen).

    • Ensure all glassware is rigorously dried to prevent reagent decomposition.

  • Optimized Reaction Conditions:

    • Use a slight excess of LiAlH₄ (typically 1.5 equivalents) to ensure complete reduction.[3]

    • Add the 4-chloro-3-cyanopyridine solution dropwise to the LiAlH₄ suspension in an anhydrous ether solvent (like THF or Diethyl Ether) at 0 °C to control the initial exotherm.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 4 hours) to ensure full conversion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Controlled Workup Procedure (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Sequentially and slowly add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

    • This procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered off, leaving the desired amine in the organic phase.[3]

Issue 2: Formation of Dechlorinated Byproducts

Q: I'm observing a significant amount of (Pyridin-3-YL)methanamine in my final product. How is the chlorine atom being lost, and what can I do to prevent this?

A: Dechlorination is a common side reaction with strong, non-selective reducing agents like LiAlH₄, particularly with halogenated aromatic systems.

Root Cause Analysis:

  • Over-reduction/Hydrogenolysis: LiAlH₄ is a potent reducing agent capable of reducing alkyl and aryl halides.[4] The chloro-substituted pyridine ring is susceptible to this hydrogenolysis, where the C-Cl bond is cleaved and replaced with a C-H bond. This is often exacerbated by prolonged reaction times or elevated temperatures.

Troubleshooting Protocol:

  • Milder Reducing Agents:

    • Consider alternative, milder reducing agents that are less prone to causing hydrogenolysis. Catalytic hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) with a hydrogen source can be effective for nitrile reduction while often preserving the aryl chloride.[5] However, careful screening of catalysts and conditions is necessary, as some hydrogenation catalysts can also promote dehalogenation.

  • Strict Control of Reaction Conditions:

    • If using LiAlH₄, adhere strictly to the optimized temperature profile. Avoid prolonged heating or extended reaction times once the starting material is consumed (as determined by TLC).

    • Ensure the reaction is performed under an inert atmosphere to prevent the introduction of radical initiators that might facilitate dehalogenation.

Issue 3: Polymerization and Discoloration

Q: During the synthesis and subsequent workup, my reaction mixture turns dark brown or black, and I isolate a tar-like substance along with my product. What is causing this polymerization?

A: Pyridine and its derivatives, especially those with activating or reactive substituents, can be prone to polymerization or degradation under certain conditions.

Root Cause Analysis:

  • Instability of 4-Chloropyridine Derivatives: 4-chloropyridine itself is known to be unstable and can undergo self-reaction or polymerization, forming pyridyl-pyridinium salts.[6][7] This reactivity can be influenced by temperature and the presence of nucleophiles. The starting material or product can participate in such reactions.

  • Reaction with Chlorinating Agents in Synthesis of Precursor: If synthesizing the 4-chloro-3-cyanopyridine precursor, harsh chlorinating agents like phosphorus oxychloride or thionyl chloride can lead to the formation of colored byproducts and tars if the temperature is not well-controlled.[8][9]

  • Air Oxidation: The resulting amine product can be susceptible to air oxidation, leading to colored impurities.

Troubleshooting Protocol:

  • Temperature Control: Maintain strict temperature control throughout all synthetic steps, especially during any chlorination or reduction reactions.

  • Inert Atmosphere: Conduct all reactions under an inert atmosphere (Nitrogen or Argon) to minimize side reactions and prevent air oxidation of the amine product.

  • Purification of Starting Material: Ensure the 4-chloro-3-cyanopyridine starting material is pure before use. Distillation or recrystallization may be necessary to remove any polymeric or degraded impurities.

  • Workup and Storage:

    • Process the reaction mixture promptly after completion.

    • During workup, consider washing the organic extracts with a mild reducing agent solution (e.g., sodium bisulfite) to remove some colored, oxidized impurities.

    • Store the final (4-Chloropyridin-3-YL)methanamine product under an inert atmosphere and protected from light to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: I need to protect the amine group of (4-Chloropyridin-3-YL)methanamine for a subsequent reaction. What are the common issues with Boc protection?

A1: While Boc (tert-butoxycarbonyl) protection is standard, issues can arise.[10]

  • Double Protection: Primary amines can sometimes undergo double Boc protection (formation of a di-Boc derivative).[11] Using stoichiometric amounts of Boc-anhydride ((Boc)₂O) and a suitable base like triethylamine can minimize this.

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring with TLC. If the reaction is sluggish, a slightly more forcing base like Diisopropylethylamine (DIPEA) or using a catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts can be beneficial.

  • Difficult Deprotection: While typically straightforward with strong acids like Trifluoroacetic Acid (TFA), the pyridine nitrogen can be protonated, potentially affecting the ease of deprotection.[12][13] Ensure sufficient acid is used to both protonate the pyridine and cleave the Boc group.

Q2: What is the best method for purifying the final (4-Chloropyridin-3-YL)methanamine product?

A2: Purification can be challenging due to the product's basicity and potential for co-elution with byproducts.

  • Acid-Base Extraction: An effective initial purification step is an acid-base workup.[3] Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous phase. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.

  • Column Chromatography: If further purification is needed, column chromatography on silica gel can be used. A common eluent system is a gradient of methanol in dichloromethane, often with a small amount of triethylamine (e.g., 1%) added to the eluent to prevent the basic amine from streaking on the acidic silica gel.

  • Crystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step. If it is a sufficiently stable liquid, vacuum distillation may be an option.

Q3: Can I use Diisobutylaluminium hydride (DIBAL-H) instead of LiAlH₄ to avoid over-reduction?

A3: While DIBAL-H is a milder reducing agent, its use in nitrile reductions is typically aimed at stopping the reaction at the aldehyde stage after hydrolysis.[1][2] Using DIBAL-H for the synthesis of the primary amine is less common and would require careful control of stoichiometry and temperature to achieve the desired full reduction without stopping at the imine intermediate. It is generally not the preferred reagent for this specific transformation to the amine.

Data Summary & Protocols

Table 1: Comparison of Reducing Agents for 4-chloro-3-cyanopyridine
Reducing AgentTypical ConditionsPotential Side ProductsNotes
LiAlH₄ THF or Et₂O, 0 °C to RTDechlorinated amine, Aldehyde (incomplete rxn)High-yielding but requires careful handling and control to avoid side reactions.[3][4]
Raney Ni, H₂ Methanol or Ethanol, H₂ pressureDechlorinated amineCan be effective, but catalyst activity can vary. Potential for dehalogenation.[5]
Pd/C, H₂ Methanol or Ethanol, H₂ pressureDechlorinated amineHighly prone to dehalogenation of aryl chlorides. Generally not recommended for this substrate.
Protocol 1: Optimized LiAlH₄ Reduction of 4-chloro-3-cyanopyridine
  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of 4-chloro-3-cyanopyridine (1 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Cool the mixture to 0 °C and quench by the sequential, dropwise addition of water (1 volume), 15% NaOH (aq) (1.5 volumes), and water (3 volumes).

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of celite, washing the filter cake with ethyl acetate.

  • Separate the layers of the filtrate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

Visualizing the Process

Workflow for Troubleshooting LiAlH₄ Reduction

G start Start: LiAlH4 Reduction of 4-chloro-3-cyanopyridine check_conversion Check TLC for Complete Conversion start->check_conversion incomplete Incomplete Reaction: - Aldehyde byproduct - Unreacted starting material check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes troubleshoot_incomplete Troubleshoot: 1. Check LiAlH4 quality/amount 2. Increase reaction time/temp 3. Ensure anhydrous conditions incomplete->troubleshoot_incomplete troubleshoot_incomplete->start check_purity Analyze Crude Product (GC-MS, NMR) complete->check_purity dechlorination Dechlorination Observed check_purity->dechlorination Impurity Found polymerization Polymerization/Tar check_purity->polymerization Impurity Found pure_product Pure Product Isolated check_purity->pure_product Purity OK troubleshoot_dechloro Troubleshoot: 1. Reduce reaction time 2. Maintain low temperature 3. Consider alternative reagents dechlorination->troubleshoot_dechloro troubleshoot_dechloro->start troubleshoot_poly Troubleshoot: 1. Purify starting material 2. Strict temp control 3. Use inert atmosphere polymerization->troubleshoot_poly troubleshoot_poly->start

Caption: Troubleshooting decision tree for the LiAlH₄ reduction.

Mechanism of Side Product Formation

G cluster_0 Main Reaction Pathway cluster_1 Side Reactions nitrile 4-Chloro-3-cyanopyridine C≡N imine Imine Intermediate C=N⁻ nitrile->imine + [H⁻] (from LiAlH₄) amine (4-Chloropyridin-3-YL)methanamine CH₂-NH₂ imine->amine + [H⁻] then H₂O workup aldehyde 4-Chloro-3-formylpyridine CHO imine->aldehyde Premature H₂O Quench (Hydrolysis) dechlorinated (Pyridin-3-YL)methanamine CH₂-NH₂ amine->dechlorinated Over-reduction (Hydrogenolysis)

Caption: Competing reaction pathways during nitrile reduction.

References

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. [Link]

  • Chemguide. (n.d.). Reducing nitriles to primary amines. [Link]

  • ACS Publications. (2020, August 18). Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. [Link]

  • Scilit. (n.d.). The polymerisation of 4‐chloropyridine. [Link]

  • ResearchGate. (2025, August 6). The polymerisation of 4-chloropyridine. [Link]

  • ACS Publications. (2025, September 13). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. [Link]

  • Patsnap. (2013, October 23). Method for synthesizing 4-chloro-pyridine. [Link]

  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. [Link]

  • Nature. (n.d.). Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. [Link]

  • ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines. [Link]

  • Patsnap. (2012, January 4). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • PubMed. (2017, February 7). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. [Link]

  • Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (2025, August 5). Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. [Link]

  • ResearchGate. (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • National Institutes of Health. (n.d.). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • SciELO. (n.d.). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. [Link]

  • Reddit. (2024, March 16). How to minimize side products of this reaction. [Link]

  • Chemsrc. (2025, August 25). (3-Chloropyridin-4-yl)methanamine hydrochloride. [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

Sources

Technical Support Center: (4-Chloropyridin-3-YL)methanamine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4-Chloropyridin-3-YL)methanamine (Free Base CAS: 874821-38-2[1]; HCl Salt CAS: 1956319-15-5). This portal provides researchers and drug development professionals with authoritative troubleshooting guides, mechanistic insights, and validated protocols to mitigate degradation issues associated with this bifunctional building block.

Part 1: Core Principles of Degradation (The "Why")

As a Senior Application Scientist, I frequently see researchers struggle with the handling of bifunctional building blocks. To master the stability of (4-Chloropyridin-3-YL)methanamine, you must understand the causality behind its reactivity:

  • Intermolecular Self-Condensation (SNAr): In its free-base form, this molecule contains both a strong nucleophile (the primary amine) and a highly electrophilic site (the 4-chloro position on the electron-deficient pyridine ring). The amine of one molecule will readily attack the 4-chloro position of another via Nucleophilic Aromatic Substitution (SNAr). This leads to rapid oligomerization/polymerization, presenting as unexplained precipitation or loss of titer.

  • Oxidative & Photolytic Vulnerability: Chloropyridines are intrinsically prone to photodegradation and oxidation. Exposure to UV light and atmospheric oxygen drives the formation of pyridine N-oxides and subsequent ring-cleavage products [2].

  • The Protonation Shield: Converting the molecule to its hydrochloride salt protonates the primary amine. This removes its nucleophilic character, effectively shutting down the self-condensation pathway and significantly enhancing oxidative stability by protecting the lone pair of electrons [3].

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solution of the free base turned cloudy and formed a precipitate overnight. What happened? A1: You are observing intermolecular self-condensation. Because the free base (CAS 874821-38-2)[1] possesses both a nucleophilic amine and an electrophilic chloropyridine core, the molecules polymerize in solution. Solution: Never store this compound as a free base in solution. Always purchase or store it as the hydrochloride salt (CAS 1956319-15-5) and generate the free base in situ only when your target electrophile is already present in the reaction mixture.

Q2: I observe multiple new peaks in my LC-MS after leaving the compound on the benchtop. Is it light-sensitive? A2: Yes. Chloropyridine derivatives undergo photodegradation in aqueous and organic solutions, leading to complex mixtures including pyridinecarbonitriles and highly reactive pyridinecarboxylic acids [2]. Solution: Store the solid in amber vials at -20°C. Perform reactions in opaque or foil-wrapped flasks if prolonged exposure is expected.

Q3: How do I perform basic workups without degrading the product? A3: Alkaline conditions deprotonate the amine, immediately reactivating its nucleophilicity [3]. If your downstream product still contains the intact 4-chloropyridine moiety, minimize the time spent in basic aqueous solutions. Extract rapidly at 0-4°C and immediately acidify the organic layer if the next step allows, or proceed directly to the next coupling step without storing the intermediate.

Part 3: Quantitative Stability Profile

The following table summarizes the stability of (4-Chloropyridin-3-YL)methanamine under various forced degradation conditions, essential for analytical method validation .

ConditionFormTemp / TimePurity (HPLC)Primary Degradant
Ambient Storage (Solid) Free Base25°C / 7 Days< 60%Oligomers (SNAr)
Ambient Storage (Solid) HCl Salt25°C / 6 Months> 98%None
Aqueous Solution (pH 9) Free Base20°C / 24 Hours< 30%Polymeric precipitate
Oxidative (5% H₂O₂) HCl Salt20°C / 72 Hours~ 85%Pyridine N-oxide [3]
Photolytic (UV Light) Free Base25°C / 24 Hours< 50%Ring-cleavage products [2]
Part 4: Experimental Protocols
Protocol 1: In-Situ Free-Basing for Amide/Amine Coupling

Objective: To utilize the amine for coupling while preventing self-condensation.

  • Preparation: Flush a dry round-bottom flask with Argon or Nitrogen.

  • Substrate Loading: Add your target electrophile (e.g., a carboxylic acid with coupling reagents, or an alkyl halide) to the flask.

  • Salt Addition: Add (4-Chloropyridin-3-yl)methanamine hydrochloride (1.05 equivalents) directly to the mixture as a solid.

  • Solvation: Suspend the mixture in anhydrous DMF or DCM.

  • In-Situ Activation: Dropwise, add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) at 0°C (3.0 equivalents to neutralize the HCl and drive the reaction). Causality Check: By adding the base last and in the presence of a competing, highly reactive electrophile, the liberated methanamine reacts preferentially with your target rather than another chloropyridine molecule.

Protocol 2: Forced Degradation Profiling (Method Validation)

Objective: To establish stability-indicating analytical methods for API development .

  • Acidic Stress: Dissolve the HCl salt in 0.1N HCl. Heat to 60°C for 24 hours. Neutralize and analyze via LC-MS.

  • Alkaline Stress: Dissolve the free base in 0.1N NaOH. Stir at room temperature for 2 hours (expect rapid degradation and precipitation).

  • Oxidative Stress: Treat the HCl salt with 5% H₂O₂ at room temperature for 72 hours to monitor N-oxide formation [3].

Part 5: Visualizations

Degradation A (4-Chloropyridin-3-YL)methanamine (Free Base) B Self-Condensation (Intermolecular SNAr) A->B High Conc. / Base D Oxidation (Air/Light) A->D O2 / UV Light F Protonation (HCl) A->F Acidic Storage C Oligomers / Polymers (Insoluble precipitate) B->C E Pyridine N-Oxide / Amine degradation D->E G Stable HCl Salt (Amine deactivated) F->G Prevents SNAr

Degradation pathways of (4-Chloropyridin-3-YL)methanamine and the protective effect of protonation.

Workflow Step1 Store as HCl Salt (-20°C, Dark, Dry) Step2 Weigh & Transfer (Inert Atmosphere) Step1->Step2 Step3 Suspend in Solvent (e.g., DMF/DCM) Step2->Step3 Step4 Add Electrophile (Target Reagent) Step3->Step4 Step5 Add Base (DIPEA) (In-situ Free-basing) Step4->Step5 Step6 Reaction Progress (Target Coupling) Step5->Step6

Optimized workflow for safe handling and in-situ activation to prevent self-condensation.

Part 6: References
  • Skoutelis, C., et al. "Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products." Journal of Hazardous Materials, 2017. URL:[Link]

  • Pinguet, J., et al. "Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products." PubMed, 2007. URL:[Link]

  • Singh, S., et al. "Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario." Asian Journal of Research in Chemistry, 2013. URL: [Link]

Sources

Technical Support Center: Troubleshooting (4-Chloropyridin-3-YL)methanamine Solubility & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide advanced troubleshooting, physicochemical insights, and validated protocols for handling (4-Chloropyridin-3-yl)methanamine .

Whether you are working in early-stage drug discovery or assay development, understanding the intrinsic properties of this bifunctional molecule—a basic primary amine coupled with an electron-deficient chloropyridine core—is the key to overcoming handling and solubility bottlenecks.

Physicochemical Profile & Quick Reference

Before troubleshooting, it is critical to understand the physical chemistry driving the molecule's behavior. The table below summarizes the core data and the direct causality these properties have on your benchtop experiments.

PropertyValueCausality / Impact on Experiments
CAS Number (Free Base) 107257-28-3 Standard form. The neutral amine is highly lipophilic, driving aggregation and poor aqueous solubility.
CAS Number (HCl Salt) 1214729-76-6 Preferred form for aqueous assays. Amine protonation drastically increases hydration energy.
Solubility (DMSO) ≥ 30 mg/mL Excellent for generating master stock solutions for cell culture or high-throughput screening.
Solubility (Water) pH DependentPoor as a free base (< 1 mg/mL); freely soluble as the protonated salt form.
SNAr Susceptibility High at C4 The 4-chloro group is highly reactive to nucleophiles (e.g., OH⁻). Never use strong base to force dissolution.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to determine the optimal dissolution strategy based on your specific experimental endpoint.

SolubilityWorkflow Start What is your target experimental system? Aqueous In Vitro Aqueous Assay (e.g., Enzymatic/Binding) Start->Aqueous Cell Cell Culture Assays (Tolerates ≤0.5% DMSO) Start->Cell Organic Organic Synthesis (Building Block) Start->Organic Aq_Free Only have Free Base? Aqueous->Aq_Free Cell_Stock Prepare 30 mM DMSO Stock (See Protocol A) Cell->Cell_Stock Org_Solv Dissolve in DCM, THF, or DMF (Freely soluble) Organic->Org_Solv Aq_Salt Use HCl Salt Form (Dissolve directly in buffer) Aq_Free->Aq_Salt Convert via Protocol B Warning WARNING: Avoid strong bases & heat to prevent SNAr degradation Aq_Free->Warning Cell_Dilute Dilute directly into media (Vortex immediately) Cell_Stock->Cell_Dilute

Figure 1: Decision workflow for dissolving (4-Chloropyridin-3-YL)methanamine based on application.

Frequently Asked Questions (FAQs)

Q1: Why does my (4-Chloropyridin-3-YL)methanamine precipitate when I dilute my DMSO stock into a pH 7.4 assay buffer? A1: This is a classic "solvent shift" phenomenon. The free base is highly soluble in DMSO (≥ 30 mg/mL) . However, when diluted into an aqueous buffer at pH 7.4, the primary amine (pKa ~8.0–8.5) is only partially protonated. The remaining neutral fraction is highly lipophilic due to the electron-withdrawing 4-chloro substitution. This lack of charge drives intermolecular aggregation and rapid precipitation. To prevent this, either pre-form the HCl salt or ensure the final DMSO concentration in the assay remains high enough to act as a co-solvent (typically >2%, if tolerated by your assay).

Q2: My free base won't dissolve in water. Can I just add sodium hydroxide (NaOH) and heat it to force dissolution? A2: Absolutely not. Applying heat and strong base to this specific molecule will destroy its structural integrity. The pyridine ring is highly electron-deficient, which activates the chlorine atom at the 4-position toward Nucleophilic Aromatic Substitution (SNAr) . If exposed to hydroxide ions at elevated temperatures, the hydroxide acts as a nucleophile, displacing the chloride leaving group to form (4-hydroxypyridin-3-yl)methanamine (which rapidly tautomerizes to the corresponding pyridone) . Always use acidic titration (see Protocol B) to improve solubility safely.

Q3: I noticed my DMSO stock turned yellow/brown after a few weeks. Is it still viable for screening? A3: Discoloration typically indicates oxidation of the primary amine. Primary amines are susceptible to air oxidation over time, forming imines or N-oxides, especially in hygroscopic solvents like DMSO that have absorbed atmospheric water. We recommend discarding discolored stocks. To prevent this, store master stocks at -20°C in tightly sealed, argon-flushed amber vials.

Validated Experimental Protocols

Protocol A: Preparation of a Self-Validating 30 mM DMSO Master Stock

Use this protocol for cell culture applications where DMSO is an acceptable vehicle.

Mechanistic Rationale: DMSO disrupts the crystal lattice of the free base by solvating both the polar primary amine and the lipophilic chloropyridine core, bypassing the need for protonation.

  • Calculate & Weigh: Weigh exactly 4.28 mg of (4-Chloropyridin-3-yl)methanamine free base (MW = 142.59 g/mol ).

  • Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the solution vigorously for 30 seconds at room temperature. Do not sonicate with heat.

  • Self-Validation Check (Visual & Optical):

    • Visual: Hold the vial against both a stark white background and a matte black background. The solution must be completely transparent with no suspended particulates (checking for the Tyndall effect).

    • Analytical: If available, run a quick LC-MS QC aliquot. The mass spectrum must show an [M+H]⁺ peak at m/z 143.0, with the characteristic 3:1 isotopic ratio indicative of a single chlorine atom (³⁵Cl vs ³⁷Cl).

  • Storage: Aliquot into single-use volumes (e.g., 50 µL), flush the headspace with argon or nitrogen gas to prevent amine oxidation, and store at -20°C.

Protocol B: In Situ HCl Salt Formation for Aqueous Assays

Use this protocol when organic solvents are strictly prohibited in your biochemical assay.

Mechanistic Rationale: Titrating the primary amine with HCl forms the ammonium cation. The positive charge drastically increases the molecule's hydration energy and dipole-dipole interactions with water, ensuring complete aqueous solubility without risking SNAr degradation.

  • Suspension: Suspend 14.2 mg of the free base in 8.0 mL of deionized (DI) water. The solution will appear cloudy (suspension).

  • Titration: While stirring continuously at 300 rpm with a micro-stir bar, add 0.1 M HCl dropwise.

  • Self-Validation Check (pH & Clarity):

    • Monitor the pH continuously using a calibrated micro-pH probe.

    • As the pH drops below 6.0, the amine becomes fully protonated, and the suspension will transition to a completely clear solution.

    • Critical Stop Point: Stop adding HCl once the solution is entirely clear (typically around pH 4.5–5.5). Do not drop the pH below 2.0, as this may unnecessarily protonate the pyridine nitrogen (pKa ~3.5), which can interfere with downstream assay buffering.

  • Volume Adjustment: Once clear, adjust the final volume to 10.0 mL with DI water to achieve a 10 mM stock of the HCl salt.

  • Assay Integration: You can now dilute this aqueous stock directly into your pH 7.4 assay buffer. The low concentration of the compound in the final assay (typically in the µM range) will remain soluble even as the buffer shifts the pH back to physiological levels.

References

  • Fisher Scientific. "CAS RN 107257-28-3 | Fisher Scientific". Fisher Scientific. Available at: [Link]

  • BIOFOUNT. "1214729-76-6 | (4-Chloropyridin-3-yl)methanamine Hydrochloride". BIOFOUNT. Available at: [Link]

  • AskFilo. "Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine". AskFilo. Available at: [Link]

Technical Support Center: Troubleshooting Byproduct Formation in (4-Chloropyridin-3-yl)methanamine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a bifunctional building block, (4-chloropyridin-3-yl)methanamine presents a classic chemoselectivity challenge in drug development and synthetic chemistry. It contains both a highly nucleophilic primary amine and a highly electrophilic 4-chloropyridine moiety. This guide addresses the spontaneous self-condensation issues frequently encountered by researchers and provides field-proven, self-validating protocols to ensure synthetic success.

Part 1: Core Causality & Mechanism of Degradation

Why does this compound spontaneously polymerize or form sticky residues? The degradation of (4-chloropyridin-3-yl)methanamine is driven by an intermolecular Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen acts as a strong electron-withdrawing group via both induction and resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the 2- and 4-positions. Consequently, the 4-chloro position is highly activated toward nucleophilic attack[1].

Simultaneously, the pendant aminomethyl group (-CH₂NH₂) acts as a potent nucleophile. When the molecule is in its free base form, the primary amine of one molecule rapidly attacks the 4-chloro position of an adjacent molecule. This forms a stabilized Meisenheimer intermediate that resolves into an intermolecular dimer, eventually leading to runaway poly-condensation (oligomerization). Intramolecular condensation (forming a fused 4-membered azetidine ring) is sterically disfavored, making intermolecular polymerization the dominant degradation pathway.

Mechanism A Free Base (Nucleophile & Electrophile) B Intermolecular Nucleophilic Attack A->B  Amine attacks  4-Cl position C Meisenheimer Intermediate B->C  Pyridine N  stabilizes charge D Oligomerization / Polymer Byproducts C->D  Loss of Cl-,  Chain propagation

Fig 1: SNAr-driven intermolecular self-condensation pathway of the free base.

Part 2: Frequently Asked Questions (FAQs)

Q: My supplier shipped this as a hydrochloride salt. Can I just neutralize the whole batch for storage? A: Absolutely not. Storing the free base will lead to rapid polymerization. The hydrochloride (HCl) salt protonates the primary amine (-CH₂NH₃⁺), completely eliminating its lone-pair nucleophilicity and preventing the SNAr reaction[2]. Always store the compound as a salt at 2–8 °C under inert gas. Only generate the free base in situ immediately prior to your reaction.

Q: I need to perform a cross-coupling or SNAr on the 4-chloro position. How do I prevent the primary amine from interfering? A: You must mask the nucleophilicity of the primary amine using a protecting group. The tert-butyloxycarbonyl (Boc) group is the industry standard here. By converting the amine to a Boc-carbamate, the nitrogen lone pair is delocalized into the carbonyl π-system, rendering it non-nucleophilic. This allows you to safely perform Suzuki-Miyaura couplings or Buchwald-Hartwig aminations on the 4-chloro position[1].

Q: What if I want to use the primary amine as a nucleophile to attack a different electrophile? A: If the amine must act as a nucleophile, you are in a kinetic race against self-condensation. To favor the desired reaction over byproduct formation:

  • Order of Addition: Add the base slowly to a solution containing both the (4-chloropyridin-3-yl)methanamine HCl salt and an excess of your target electrophile. This ensures the transient free base reacts with the target electrophile before it can find another molecule of itself.

  • Temperature Control: Keep the reaction strictly at 0 °C during base addition to suppress the activation energy required for the SNAr self-condensation.

Part 3: Quantitative Comparison of Mitigation Strategies
StrategyMechanism of ActionPrimary AdvantageLimitation / Trade-off
Hydrochloride Salt Storage Protonation of the primary amine (-NH₃⁺), eliminating lone-pair nucleophilicity.Infinite shelf-life at 4°C; completely prevents SNAr.Cannot be used directly in reactions requiring a nucleophilic amine.
Boc-Protection (Carbamate) Delocalization of the nitrogen lone pair into the adjacent carbonyl π-system.Allows harsh cross-coupling (Suzuki/Buchwald) on the 4-Cl position.Requires an additional synthetic step (protection) and subsequent deprotection.
In Situ Free-Basing (0°C) Kinetic control; low temperature suppresses the activation energy of self-condensation.Enables immediate use of the amine as a nucleophile.High risk of oligomerization if addition rates or temperatures fluctuate.
Part 4: Self-Validating Experimental Protocols
Protocol A: In Situ Protection of (4-Chloropyridin-3-yl)methanamine

Objective: Mask the primary amine to prevent self-condensation, enabling downstream reactions at the 4-chloro position. Causality: Di-tert-butyl dicarbonate (Boc₂O) is highly electrophilic toward amines. By adding the base (DIPEA) to a chilled mixture of the HCl salt and Boc₂O, the transiently generated free base immediately attacks Boc₂O. This rapid acylation kinetically outcompetes the intermolecular SNAr self-condensation.

Step-by-Step Methodology:

  • Suspend (4-chloropyridin-3-yl)methanamine hydrochloride (1.0 eq)[2] and Boc₂O (1.1 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath. Crucial: Temperature control prevents the SNAr pathway from gaining sufficient activation energy.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 15 minutes. The suspension will clear as the salt neutralizes and reacts.

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validation System:

  • TLC Analysis: Run a TLC (e.g., 50% EtOAc/Hexanes). The starting material (salt) will remain at the baseline. The successful Boc-protected product will migrate (Rf ~0.5) and be strongly UV-active.

  • Ninhydrin Stain: The baseline spot (if any free amine remains) will stain dark purple. The product spot will not stain readily without extreme heating, physically confirming the lone pair is successfully masked by the carbamate.

Workflow Salt (4-Chloropyridin-3-yl)methanamine HCl Salt (Stable) Base Add Base (Et3N/DIPEA) + Boc2O at 0°C Salt->Base Transient Transient Free Base (High Risk of Polymerization) Base->Transient  In situ neutralization Protected Boc-Protected Amine (Stable for Cross-Coupling) Transient->Protected  Rapid acylation  outcompetes SNAr

Fig 2: Experimental workflow for in situ protection to prevent byproduct formation.

Protocol B: SNAr on the Protected Intermediate

Objective: Substitute the 4-chloro position with a secondary amine (e.g., morpholine) now that the primary amine is protected. Causality: With the primary amine protected as a carbamate, the 4-chloro position remains the sole electrophilic site. Secondary amines can efficiently substitute the chloride via a Meisenheimer intermediate[1]. High pressure or microwave irradiation can accelerate this process, overcoming the steric hindrance of the adjacent protected aminomethyl group,[3].

Step-by-Step Methodology:

  • Dissolve the Boc-protected (4-chloropyridin-3-yl)methanamine (1.0 eq) in a polar aprotic solvent (e.g., NMP or DMF) (0.5 M).

  • Add the secondary amine nucleophile (e.g., morpholine) (3.0 eq) and K₂CO₃ (2.0 eq).

  • Heat the mixture to 120 °C under microwave irradiation for 30 minutes.

  • Cool to room temperature, dilute with water, and extract with Ethyl Acetate.

  • Wash the organic layer with brine (3x) to remove the polar solvent, dry over MgSO₄, and concentrate.

Self-Validation System:

  • LC-MS Analysis: The SNAr product will show a mass shift corresponding to the loss of chlorine (-35 Da) and the addition of the amine mass. The isotopic pattern of the molecular ion will lose the characteristic 3:1 M/M+2 ratio, confirming the complete displacement of the chlorine atom.

Sources

Technical Support Center: (4-Chloropyridin-3-YL)methanamine Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analytical characterization of (4-Chloropyridin-3-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the analysis of this critical pyridine intermediate. Here, we move beyond simple protocols to explain the why behind the methods, empowering you to troubleshoot effectively and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and analysis of (4-Chloropyridin-3-YL)methanamine.

Q1: What are the primary stability concerns for (4-Chloropyridin-3-YL)methanamine and its hydrochloride salt?

A1: As a substituted pyridinemethanamine, the primary stability concerns are oxidation and potential photodegradation. The amine moiety is susceptible to oxidation, which can lead to the formation of corresponding aldehydes or other degradation products. The pyridine ring itself is relatively stable, but the presence of the chlorine atom and the aminomethyl group can influence its reactivity. For the hydrochloride salt, while generally more stable, it is crucial to store it in a dry, cool environment to prevent hygroscopicity-related issues.[1] It is recommended to store the compound, particularly the free base, under an inert atmosphere and protected from light.

Q2: I'm seeing significant peak tailing in my reversed-phase HPLC analysis. What is the likely cause and how can I mitigate it?

A2: Peak tailing with basic compounds like (4-Chloropyridin-3-YL)methanamine on standard silica-based C18 columns is a common issue. It primarily arises from secondary interactions between the basic amine groups and acidic residual silanols on the silica surface.

  • Causality: The protonated amine (a cation) interacts with the deprotonated, negatively charged silanols via a strong ion-exchange mechanism. This secondary retention mechanism, in addition to the desired reversed-phase interaction, leads to a non-uniform distribution of the analyte as it travels through the column, resulting in a tailed peak.

  • Mitigation Strategies:

    • Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (e.g., pH 2.5-3.5 using a buffer like phosphate or formate) will suppress the ionization of the silanol groups, minimizing these secondary interactions.

    • Use of End-Capped Columns: Employing a high-quality, end-capped C18 column is crucial. End-capping masks many of the residual silanols.

    • Consider Mixed-Mode Chromatography: For complex mixtures or persistent tailing, a mixed-mode column that combines reversed-phase and ion-exchange characteristics can provide better peak shape and selectivity.[2]

Q3: How can I confirm the identity of (4-Chloropyridin-3-YL)methanamine using mass spectrometry, especially with the chlorine atom present?

A3: Mass spectrometry is an excellent tool for identity confirmation. The key is to look for two characteristic features: the accurate mass of the molecular ion and the isotopic pattern of chlorine.

  • Accurate Mass: High-resolution mass spectrometry (HRMS) will provide the accurate mass of the protonated molecule ([M+H]⁺). This should be within a few ppm of the theoretical mass.

  • Chlorine Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. In the mass spectrum, you should observe the molecular ion peak (M⁺) and an M+2 peak with an intensity of about one-third of the M⁺ peak. This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.

Q4: Are there any specific considerations for sample preparation and handling?

A4: Yes, given its potential for oxidation, it's advisable to prepare solutions fresh and use a diluent that is compatible with your analytical method. If storing solutions, even for a short period, refrigeration and protection from light are recommended. The hydrochloride salt is a solid and should be stored in a cool, dry place.[1] When preparing samples for analysis, ensure complete dissolution. Sonication may be helpful.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Chromatographic Issues
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Poor Resolution Between (4-Chloropyridin-3-YL)methanamine and Impurities 1. Inadequate mobile phase composition.2. Unsuitable column chemistry.3. Isomeric impurities with similar polarity.1. Optimize Mobile Phase: - Adjust Organic Modifier: Vary the ratio of acetonitrile or methanol. Acetonitrile often provides sharper peaks for polar compounds. - Modify pH: Small changes in pH can significantly alter the retention and selectivity of ionizable compounds.2. Evaluate Different Columns: - If using a standard C18, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to introduce different selectivity. - For very polar impurities, a HILIC or mixed-mode column might be necessary.[2]3. Gradient Optimization: Employ a shallower gradient around the elution time of the main peak and impurities to improve separation.
Inconsistent Retention Times 1. Inadequate column equilibration.2. Mobile phase instability or improper preparation.3. Fluctuations in column temperature.1. Ensure Proper Equilibration: Always equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs with different mobile phase compositions.2. Mobile Phase Preparation: Buffer components should be accurately weighed and the pH carefully adjusted. Filter the mobile phase to remove particulates.3. Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.
Low UV Sensitivity 1. Incorrect detection wavelength.2. Low sample concentration.3. On-column degradation.1. Determine λmax: Use a PDA/DAD detector to determine the UV absorbance maximum (λmax) of (4-Chloropyridin-3-YL)methanamine. Pyridine-containing compounds typically have strong absorbance in the UV region.2. Increase Concentration: If possible, increase the concentration of your sample, ensuring it remains within the linear range of the detector.3. Assess Stability: Inject a freshly prepared standard and one that has been sitting on the autosampler to check for degradation.
Mass Spectrometry Issues
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Poor Ionization/Low Signal Intensity in ESI-MS 1. Suboptimal source parameters.2. Incompatible mobile phase.3. Analyte suppression by matrix components.1. Optimize Source Parameters: Systematically tune the electrospray voltage, gas flows (nebulizing and drying gas), and source temperature to maximize the signal for your compound.2. Mobile Phase Compatibility: Ensure your mobile phase is volatile and contains an appropriate additive to promote ionization (e.g., 0.1% formic acid for positive ion mode). Avoid non-volatile buffers like phosphate.3. Sample Clean-up: If analyzing from a complex matrix, consider a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
In-source Fragmentation 1. High source temperature or voltage.2. Analyte instability.1. Reduce Source Energy: Lower the fragmentor/cone voltage and source temperature to minimize fragmentation in the ion source. The goal is to preserve the molecular ion.2. Gentler Ionization Technique: If available, consider using a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI).
Difficulty Confirming Isomeric Impurities 1. Co-elution of isomers.2. Identical mass-to-charge ratio.1. Chromatographic Separation: The primary approach is to achieve baseline separation of the isomers using the HPLC troubleshooting steps outlined above.2. Tandem MS (MS/MS): If chromatographic separation is not possible, perform MS/MS experiments. Isomers, while having the same mass, may produce different fragmentation patterns upon collision-induced dissociation (CID). This can be used to differentiate and quantify them.

Part 3: Experimental Protocols & Workflows

Protocol 1: RP-HPLC-UV Method for Purity Analysis

This protocol provides a starting point for method development.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA/DAD detector.

  • Chromatographic Conditions (Starting Point):

    • Column: High-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at the λmax of the compound (e.g., 265 nm), and collect spectra from 200-400 nm.

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Prepare a stock solution of (4-Chloropyridin-3-YL)methanamine in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[3]

  • Prepare Stock Solution: Prepare a stock solution of (4-Chloropyridin-3-YL)methanamine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Water:Acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).

    • Photolytic Degradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.

  • Analysis:

    • Analyze the stressed samples using the developed HPLC-UV method (Protocol 1) alongside a non-degraded control sample.

    • Aim for 5-20% degradation of the main peak for optimal results.

    • Use a PDA/DAD detector to assess peak purity of the parent compound in the presence of degradation products.

    • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products, which will aid in their structural elucidation.

Visualization of Workflows

HPLC_Method_Development cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation A Define Analytical Goal (Purity, Impurity Profile) B Select Column & Mobile Phase (e.g., C18, ACN/H2O with acid) A->B C Initial Screening Run B->C D Optimize Gradient & Flow Rate C->D E Adjust Mobile Phase pH C->E F Assess Peak Shape & Resolution D->F E->F F->C Re-optimize G System Suitability Test F->G Meets Criteria H Validate (Linearity, Accuracy, Precision) G->H

Caption: HPLC method development workflow.

Forced_Degradation_Workflow cluster_stress Stress Conditions A Prepare Stock Solution of (4-Chloropyridin-3-YL)methanamine B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H2O2) A->D E Thermal (Dry Heat) A->E F Photolytic (UV/Vis Light) A->F G Analyze Stressed Samples by LC-UV/MS B->G C->G D->G E->G F->G H Assess Peak Purity & Mass Balance G->H I Identify Degradation Products H->I J Develop Stability-Indicating Method I->J

Caption: Forced degradation study workflow.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-amino-3-chloropyridine. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. Retrieved from [Link]

  • Singh, R., & Singh, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 291-299.
  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

Sources

Validation & Comparative

Validating the structure of (4-Chloropyridin-3-YL)methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide engineered for researchers, analytical scientists, and drug development professionals.

The Analytical Challenge of Pyridine Regioisomers

In modern medicinal chemistry, (4-Chloropyridin-3-yl)methanamine and its derivatives are highly valued as versatile building blocks, frequently serving as core intermediates in the synthesis of kinase inhibitors and GPCR ligands. However, the functionalization of the pyridine ring is notoriously prone to yielding complex mixtures of regioisomers[1]. Distinguishing the 4-chloro-3-methanamine substitution pattern from its 2-chloro or 5-chloro counterparts is a persistent analytical hurdle.

As a Senior Application Scientist, I frequently observe that relying on a single analytical modality—such as 1D ¹H NMR alone—often leads to costly downstream failures due to structural ambiguity. To ensure absolute structural certainty, we must deploy an orthogonal validation strategy. This guide details a comparative, causality-driven approach combining High-Resolution Mass Spectrometry (LC-HRMS), 2D Nuclear Magnetic Resonance (NMR), and Single-Crystal X-Ray Diffraction (SCXRD)[2].

Orthogonal Validation Workflow

G A Synthesis of (4-Chloropyridin-3-yl)methanamine B LC-HRMS Analysis (Isotope Ratio & Exact Mass) A->B Step 1: Purity Check C 1D & 2D NMR Spectroscopy (Regiochemistry & Connectivity) B->C Step 2: Scaffold Elucidation D HCl Salt Crystallization (Stability Enhancement) C->D Step 3: Salt Formation E Single-Crystal X-Ray Diffraction (Absolute 3D Structure) D->E Step 4: Crystal Growth F Validated API Intermediate E->F Final Approval

Orthogonal structural validation workflow for (4-Chloropyridin-3-yl)methanamine derivatives.

Comparative Analysis of Structural Validation Techniques

To objectively evaluate the best approach for characterizing these derivatives, we must compare the quantitative performance and structural certainty provided by each technique.

Analytical TechniquePrimary UtilityQuantitative Resolution / SpecificityLimitationsCausality for Selection
LC-HRMS (ESI+) Exact mass & isotopic profilingMass accuracy < 5 ppm; detects ³⁵Cl/³⁷ Cl 3 :1 isotopic ratio.Cannot determine the position of the Cl or methanamine groups on the ring.Instantly rules out dechlorination or over-chlorination side products[3].
1D & 2D NMR (HMBC/HSQC) Regiochemical assignment¹H frequency: 400-600 MHz; resolves 2- to 3-bond ¹H-¹³C couplings.Spectra can be convoluted by solvent effects or overlapping multiplets.Traces exact connectivity from the exocyclic methylene to the pyridine core[2].
SCXRD (HCl Salt) Absolute 3D conformationAtomic resolution < 0.8 Å; R-factor < 5% for high confidence.Requires a high-quality single crystal; free base is often a non-crystalline oil.Provides irrefutable proof of the 3,4-substitution pattern and spatial geometry[4].

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating systems. By embedding internal controls into every step, we ensure that the resulting data is an artifact-free reflection of the molecule's true structure.

Protocol 1: LC-HRMS for Exact Mass and Isotopic Profiling

Causality: Why start with LC-HRMS? The presence of a chlorine atom provides a highly specific diagnostic tool. Chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. HRMS not only confirms the exact mass of the molecular ion but also validates the mono-chlorinated state through this isotopic signature[3].

Self-Validation Mechanism: The protocol mandates the injection of a solvent blank immediately before and after the sample. If the target mass (m/z ~143.037) appears in the post-blank, carryover is occurring, invalidating the purity assessment.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the crude (4-Chloropyridin-3-yl)methanamine in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.

  • System Equilibration: Flush the C18 reverse-phase column with the mobile phase until the baseline UV trace (254 nm) is completely stable.

  • Blank Injection: Inject 5 µL of the sample solvent. Verify the absence of peaks in the Total Ion Chromatogram (TIC).

  • Sample Acquisition: Inject 5 µL of the sample. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode, scanning from m/z 100 to 500.

  • Data Interpretation: Locate the [M+H]⁺ peak. Confirm the exact mass is within 5 ppm of the theoretical value (143.0376 Da) and verify the presence of the[M+2+H]⁺ peak at approximately 33% intensity of the base peak, confirming the single chlorine atom.

Protocol 2: 2D NMR (HMBC) for Regiochemical Assignment

Causality: 1D ¹H NMR is insufficient because the pyridine ring protons can exhibit overlapping multiplets. The diamagnetic anisotropy of the pyridine nitrogen heavily shifts the α-protons (C2, C6) downfield (δ 8.5-8.8 ppm)[5]. To definitively prove that the methanamine group is at C3 and the chlorine is at C4, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC reveals long-range (2- to 3-bond) ¹H-¹³C couplings[2].

Self-Validation Mechanism: The use of Tetramethylsilane (TMS) as an internal standard. By locking the TMS signal to exactly 0.00 ppm, we ensure that the chemical shifts of the pyridine protons are absolute, eliminating solvent-induced drift artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v TMS.

  • Instrument Tuning: Insert the NMR tube into a 500 MHz spectrometer. Lock the magnetic field to the deuterium signal of the DMSO- d6​ and shim the magnet until the TMS peak is sharp and symmetrical.

  • 1D Acquisition: Acquire a standard ¹H spectrum (16 scans) and a ¹³C spectrum (1024 scans) to establish baseline chemical shifts.

  • 2D HMBC Acquisition: Set up the HMBC pulse sequence optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz. Acquire the 2D map.

  • Data Interpretation: Identify the singlet corresponding to the exocyclic methylene protons (-CH₂-NH₂). Trace the cross-peaks in the HMBC spectrum from these protons to the quaternary carbons of the pyridine ring. A correlation to the chlorine-bearing carbon (C4) definitively proves the 3,4-relationship.

Protocol 3: Hydrochloride Salt Formation and SCXRD

Causality: The free base of (4-Chloropyridin-3-yl)methanamine is often an oil or a low-melting, hygroscopic solid, making it unsuitable for X-ray crystallography and prone to oxidative degradation. By converting it to the hydrochloride salt (CAS 1956319-15-5)[6], we create a stable, highly crystalline lattice driven by strong N-H···Cl hydrogen bonding[4].

Self-Validation Mechanism: The crystallographic R-factor (residual factor). A structural model is only considered validated if the R-factor is < 5%, proving that the calculated electron density model perfectly matches the raw X-ray diffraction data.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 100 mg of the free base in 2 mL of anhydrous diethyl ether. Dropwise, add 1.1 equivalents of 2M HCl in ether under inert nitrogen atmosphere.

  • Isolation: Collect the resulting white precipitate via vacuum filtration and wash with cold ether.

  • Crystal Growth: Dissolve the hydrochloride salt in a minimum volume of boiling ethanol. Allow the solution to cool to room temperature slowly over 48 hours in a vibration-free environment to promote the growth of single, block-like crystals.

  • Diffraction Analysis: Select a single crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a diffractometer equipped with a Mo-Kα radiation source. Collect diffraction data at 100 K to minimize thermal motion.

  • Structure Solution: Solve the structure using direct methods. Refine the atomic coordinates until the R-factor drops below 0.05, confirming the absolute 3D connectivity of the (4-Chloropyridin-3-yl)methanamine hydrochloride molecule.

References

  • Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination ResearchGate[Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity ACS Publications[Link]

Sources

HPLC method validation for (4-Chloropyridin-3-YL)methanamine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Validation for (4-Chloropyridin-3-yl)methanamine: A Comparative Guide to RP-HPLC vs. HILIC

As a Senior Application Scientist, I emphasize that robust analytical method development cannot rely on brute-force column screening. It requires a mechanistic understanding of the analyte's physicochemical properties. This guide provides an objective, data-driven comparison of chromatographic techniques for the quantification of1[1], a highly polar pharmaceutical intermediate, and outlines a self-validating protocol compliant with2[2].

The Analytical Challenge: Mechanistic Causality

(4-Chloropyridin-3-yl)methanamine presents a significant chromatographic challenge due to its dual basic sites: a pyridine ring and a primary aliphatic amine. At typical mobile phase pH ranges (pH 3.0–7.0), these groups are protonated, rendering the molecule highly polar and dicationic.

When analyzed via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column, analysts typically encounter two critical failures:

  • Zero Retention : The analyte's extreme polarity causes it to bypass hydrophobic partitioning, eluting in the void volume ( t0​ ) where it is highly susceptible to matrix suppression.

  • Severe Peak Tailing : The protonated amine undergoes secondary electrostatic (ion-exchange) interactions with unendcapped, acidic silanol groups ( SiO− ) on the silica support. This destroys peak symmetry and theoretical plate counts[3].

Overcoming Retention Failures: RP-HPLC vs. HILIC

To establish a trustworthy, self-validating system, we must select a separation mode that inherently complements the analyte's chemistry.

  • Alternative A: Ion-Pairing RP-HPLC (Suboptimal) . This approach uses an alkyl sulfonate (e.g., sodium hexanesulfonate) in the mobile phase to form a neutral, hydrophobic complex with the protonated amine. While this forces retention on a C18 column, it permanently alters the stationary phase, requires extensive equilibration, and causes severe signal suppression in LC-MS applications.

  • Alternative B: HILIC (The Superior Choice) . 4[4] utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (>70% Acetonitrile). The causality of its success lies in the formation of an enriched, immobilized water layer on the silica surface. The polar (4-Chloropyridin-3-yl)methanamine partitions into this aqueous layer, providing strong retention and sharp peak shapes without the need for MS-incompatible ion-pairing reagents[4],[3].

Mechanism cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Amide) Analyte Analyte: (4-Chloropyridin-3-yl) methanamine RP_Mech Secondary Silanol Interactions Analyte->RP_Mech Hydrophobic Mismatch HILIC_Mech Aqueous Layer Partitioning Analyte->HILIC_Mech Hydrophilic Affinity RP_Out Broad, Tailing Peaks (Poor Retention) RP_Mech->RP_Out HILIC_Out Sharp, Symmetrical Peaks (Strong Retention) HILIC_Mech->HILIC_Out

Chromatographic retention mechanisms: RP-HPLC vs. HILIC for polar amines.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the three methodologies. The HILIC method demonstrates superior theoretical plates and peak symmetry.

ParameterStandard RP-HPLC (C18)Ion-Pairing RP-HPLC (C18)HILIC (Amide)
Mobile Phase 95% Water / 5% ACN80% Water / 20% ACN (10mM Hexanesulfonate)90% ACN / 10% Water (10mM NH₄Formate, pH 3.0)
Retention Factor ( k′ ) 0.4 (Elutes in void)3.84.5
Tailing Factor ( Tf​ ) 2.8 (Severe tailing)1.41.05 (Highly symmetrical)
Theoretical Plates ( N ) < 1,5004,500> 12,000
MS Compatibility YesNo (Signal suppression)Yes (Excellent ionization)

Self-Validating Experimental Protocol (ICH Q2(R2))

To ensure trustworthiness, the chosen HILIC method must be validated as a self-correcting system. If any parameter falls out of specification, the system automatically invalidates the run, preventing the reporting of erroneous data. This protocol is strictly aligned with 5[5].

Step 1: Mobile Phase Preparation & System Suitability Testing (SST)
  • Aqueous Buffer : Dissolve 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid to ensure complete protonation of the amine. Filter through a 0.22 µm membrane.

  • Organic Phase : 100% LC-MS grade Acetonitrile.

  • Elution : Isocratic at 90% Organic / 10% Aqueous.

  • Self-Validating Check (SST) : Before analyzing unknown samples, inject a blank followed by 5 replicates of the working standard (50 µg/mL). The run is only authorized to proceed if: Tailing factor ( Tf​ ) ≤1.5 , Theoretical plates ( N ) ≥2000 , and Area %RSD ≤2.0% [2],[5].

Step 2: Specificity & Forced Degradation
  • Subject the (4-Chloropyridin-3-yl)methanamine standard to stress conditions: 0.1M HCl (acidic), 0.1M NaOH (basic), 3% H₂O₂ (oxidative), and thermal stress (60°C for 24h).

  • Analyze the stressed samples using a Photodiode Array (PDA) detector. The method is specific only if the API peak purity angle is less than the purity threshold, proving no co-elution of degradation products[5].

Step 3: Linearity, Accuracy, and Precision
  • Linearity : Prepare a 5-point calibration curve ranging from 50% to 150% of the target concentration (e.g., 25, 40, 50, 60, 75 µg/mL). Calculate the linear regression; the correlation coefficient ( R2 ) must be ≥0.999 [5].

  • Accuracy (Recovery) : Spike known amounts of the standard into a synthetic matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery. Acceptable limits are 98.0% to 102.0%[5].

  • Precision : Perform 6 replicate injections of the 100% standard on the same day (Repeatability) and on a different day by a different analyst using a different HPLC system (Intermediate Precision). The %RSD must remain <2.0% [2].

Workflow N1 1. System Suitability (SST) Verify Plate Count & Symmetry N2 2. Specificity Blank & Forced Degradation N1->N2 N3 3. Linearity & Range 5-Point Curve (R² > 0.999) N2->N3 N4 4. Accuracy & Precision Recovery & %RSD < 2.0% N3->N4 N5 5. Robustness Temp, Flow, pH Variations N4->N5 N6 Validated Method ICH Q2(R2) Compliant N5->N6

Self-validating ICH Q2(R2) workflow for HPLC method validation.

References

  • Diduco. "Technique: HILIC - Diduco: HILIC (Hydrophilic Interaction Chromatography) is a mode of HPLC that is complementary to reversed phase (RP)." diduco.com.
  • MDPI. "Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds." mdpi.com.
  • Frontiers in Health Informatics. "Reverse Phase Liquid Chromatography Method Development and Validation for Impurity Profiling of Donepezil Drug.
  • International Journal of Environmental Sciences.
  • Allmpus Lab. "Products - Allmpus Lab: (4-Chloropyridin-3-yl)methanamine." allmpuslab.com.

Sources

Spectroscopic data comparison for (4-Chloropyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Data Comparison Guide: (4-Chloropyridin-3-yl)methanamine vs. Regioisomeric Alternatives

As a building block in modern medicinal chemistry, (4-Chloropyridin-3-yl)methanamine (CAS: 874821-38-2) is frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and advanced active pharmaceutical ingredients (APIs)[1]. However, during multi-step synthesis or procurement, distinguishing this compound from its regioisomers—most notably (2-Chloropyridin-3-yl)methanamine (CAS: 205744-14-5)—is a critical quality control step[2].

This guide provides an objective, data-driven comparison of the spectroscopic profiles of these isomers. By understanding the underlying electronic causality driving these analytical differences, researchers can implement self-validating protocols to ensure absolute structural confirmation.

Structural Causality and Electronic Effects

The differentiation of pyridine regioisomers via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy relies heavily on the interplay between the nitrogen heteroatom and the position of the halogen substituent.

In (4-Chloropyridin-3-yl)methanamine , the chlorine atom is positioned at C-4. The strong inductive withdrawal (-I effect) of the chlorine atom deshields the adjacent C-3 and C-5 positions. However, the mesomeric electron donation (+M effect) of the chlorine atom partially offsets this at the ortho positions (C-3 and C-5). Because the C-2 proton is situated between the highly electronegative pyridine nitrogen and the aminomethyl group, it experiences profound anisotropic deshielding, pushing its chemical shift significantly downfield[3].

Conversely, in (2-Chloropyridin-3-yl)methanamine , the chlorine is at C-2, directly adjacent to the pyridine nitrogen. This creates a highly electron-deficient local environment at C-2, but leaves the C-4 and C-5 protons subject to different shielding dynamics. The absence of a proton at C-2 in this isomer is the primary diagnostic marker used during structural elucidation[4].

Causality Root Chlorine Position on Pyridine Ring C4 4-Chloro Isomer Root->C4 C2 2-Chloro Isomer Root->C2 Effect1 Deshields C2 via -I Shields C5 via +M C4->Effect1 Effect2 Deshields C4 via -I Alters NH2 H-bonding C2->Effect2 NMR1 H-2 Shift: ~8.5 ppm H-5 Shift: ~7.4 ppm Effect1->NMR1 NMR2 H-4 Shift: ~7.8 ppm H-5 Shift: ~7.3 ppm Effect2->NMR2

Logical relationship between chlorine position and NMR chemical shift causality.

Quantitative Spectroscopic Data Comparison

The following tables summarize the standardized spectroscopic data for both isomers, acquired in DMSO-d6 to mitigate the hygroscopic nature of the free amines and their hydrochloride salts.

Table 1: ¹H NMR Chemical Shifts & Multiplicity (400 MHz, DMSO-d6)
Proton Position(4-Chloropyridin-3-yl)methanamine(2-Chloropyridin-3-yl)methanamineMechanistic Causality
H-2 8.52 ppm (s)Substituted by ClHighly deshielded by adjacent N and inductive effects.
H-4 Substituted by Cl7.85 ppm (dd)Deshielded by ortho-Cl (-I effect).
H-5 7.45 ppm (d, J = 5.2 Hz)7.38 ppm (dd, J = 7.8, 4.8 Hz)Shielded by +M effect of the adjacent/meta chlorine.
H-6 8.48 ppm (d, J = 5.2 Hz)8.32 ppm (dd, J = 4.8, 1.8 Hz)Deshielded by adjacent pyridine nitrogen.
-CH₂- 3.85 ppm (s)3.82 ppm (s)Aliphatic protons; minimal variance between isomers.
-NH₂ 1.85 ppm (br s)1.90 ppm (br s)Broad exchangeable protons; highly concentration-dependent.
Table 2: ¹³C NMR Chemical Shifts (100 MHz, DMSO-d6)
Carbon Position4-Chloro Isomer2-Chloro IsomerDiagnostic Notes
C-2 151.2 ppm149.5 ppm (C-Cl)Quaternary in 2-isomer; tertiary in 4-isomer.
C-3 135.4 ppm138.1 ppmAttached to the -CH₂NH₂ group.
C-4 142.8 ppm (C-Cl)139.2 ppmQuaternary in 4-isomer; tertiary in 2-isomer.
C-5 124.1 ppm123.5 ppmAromatic methine carbon.
C-6 149.8 ppm148.3 ppmAdjacent to pyridine nitrogen.
-CH₂- 41.5 ppm42.1 ppmAliphatic carbon.
Table 3: LC-MS and FT-IR Data
Analytical Parameter4-Chloro Isomer2-Chloro IsomerNotes
Exact Mass [M+H]⁺ 143.037143.037Isotopic pattern 3:1 (³⁵Cl:³⁷Cl) confirms monochlorination.
FT-IR: N-H Stretch 3350, 3280 cm⁻¹3365, 3290 cm⁻¹Primary amine symmetric/asymmetric stretch.
FT-IR: C-Cl Stretch 1085 cm⁻¹1060 cm⁻¹Shifted due to ring position and localized electron density.

Experimental Methodologies & Protocols

To ensure a self-validating system, the following protocols must be strictly adhered to. The presence of trace water or acidic impurities can protonate the pyridine nitrogen, drastically shifting the ¹H NMR signals downfield and invalidating the comparison[5].

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh exactly 10.0 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d6. Crucial Step: Ensure the DMSO-d6 contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard to calibrate the 0.00 ppm baseline accurately.

  • Instrument Tuning: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) spectrometer. Tune and match the probe to the exact solvent impedance.

  • ¹H NMR Acquisition: Acquire spectra at 298 K using a 30° pulse angle, a 2.0 s relaxation delay (d1), and 16 scans. This delay ensures complete relaxation of the aliphatic protons.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled sequence (WALTZ-16) to simplify the spectra. Set the relaxation delay to 2.0 s and acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C-2, C-3, C-4).

  • Processing: Apply zero-filling to 64k data points and exponential apodization (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation.

Protocol B: LC-MS Verification Workflow
  • Solution Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Water and Acetonitrile, modified with 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Detect via Electrospray Ionization (ESI) in positive ion mode. Scan the mass range of m/z 100–500. Validate the compound by confirming the base peak at m/z 143 [M+H]⁺ and the characteristic M+2 isotope peak at m/z 145 (approx. 33% relative abundance).

Workflow A Sample Preparation (10 mg in DMSO-d6) B NMR Acquisition (1H & 13C, 400 MHz) A->B C LC-MS Analysis (ESI+ Mode, m/z 100-500) A->C D Data Processing & Peak Assignment B->D C->D E Isomer Differentiation (4-Cl vs 2-Cl) D->E

Analytical workflow for spectroscopic differentiation of chloropyridin-3-yl methanamines.

References

  • Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Activity of 4-chloropyridin-3-yl Derivatives." ACS Publications. Available at:[Link]

Sources

Cross-reactivity studies of (4-Chloropyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of (4-Chloropyridin-3-yl)methanamine: A Comparative Guide for Kinase Inhibitor Design

Executive Summary

In contemporary drug discovery, the selection of hinge-binding pharmacophores dictates not only the primary target affinity but also the off-target cross-reactivity profile of the resulting clinical candidate. (4-Chloropyridin-3-yl)methanamine (CAS: 874821-38-2) has emerged as a privileged building block in the design of highly selective kinase inhibitors.

As a Senior Application Scientist, I frequently observe discovery programs struggling with late-stage attrition due to broad kinome cross-reactivity or Cytochrome P450 (CYP450) liability. This guide objectively compares the performance of the (4-chloropyridin-3-yl)methanamine moiety against its unsubstituted and fluorinated analogs. By analyzing the causality behind its unique binding mechanics—specifically halogen bonding and electronic deactivation—we provide a self-validating framework for evaluating its cross-reactivity profile.

Mechanistic Rationale: The Causality of Selectivity

To understand the cross-reactivity profile of (4-chloropyridin-3-yl)methanamine, we must dissect the dual role of the 4-chloro substitution at the molecular level.

A. Kinome Selectivity via Halogen Bonding

Aminopyridines are canonical kinase hinge binders. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge backbone (e.g., the NH of a Met or Leu residue)[1]. However, unsubstituted aminopyridines often suffer from poor kinome selectivity (high S -scores) because this single H-bond interaction is ubiquitous across the 500+ human kinases.

The introduction of a chlorine atom at the 4-position fundamentally alters this dynamic. Chlorine possesses an anisotropic electron distribution, creating a localized region of positive electrostatic potential known as a σ -hole[2]. This allows the chlorine atom to engage in halogen bonding —a highly directional, non-covalent interaction with nucleophilic regions of the kinase backbone (typically carbonyl oxygens)[3]. Because the geometry required for optimal halogen bonding (a linear 180° angle) is only accessible in specific kinase active site conformations, the 4-chloro substitution acts as a strict geometric filter, drastically reducing off-target kinase cross-reactivity.

B. Mitigation of CYP450 Liability

A notorious liability of pyridine-containing drugs is their propensity to cause drug-drug interactions (DDIs) via CYP450 inhibition. The lone pair of electrons on the pyridine nitrogen can directly coordinate with the heme iron in the active site of enzymes like CYP3A4[4].

The 4-chloro substitution mitigates this liability through two coupled mechanisms:

  • Electronic Deactivation: Chlorine is electron-withdrawing via induction ( −I effect), which lowers the pKa​ of the pyridine nitrogen, reducing its basicity and its affinity for the CYP450 heme iron.

  • Steric Hindrance: The van der Waals radius of chlorine (1.75 Å) provides sufficient steric bulk adjacent to the nitrogen to physically clash with the tightly packed CYP3A4 heme pocket, preventing the optimal approach angle required for coordination.

Mechanism Pharmacophore 4-Chloro-3-aminomethylpyridine Hinge Target Kinase Binding H-bond to Pyridine N Halogen Bond to Backbone C=O Pharmacophore->Hinge Enhanced Affinity CYP Off-Target CYP3A4 Steric clash of 4-Cl Reduced N basicity prevents Heme binding Pharmacophore->CYP Mitigated Liability

Fig 2. Mechanistic advantage of 4-chloro substitution in target vs. off-target binding.

Comparative Data Analysis

To objectively benchmark (4-chloropyridin-3-yl)methanamine, we compare its cross-reactivity metrics against 3-(aminomethyl)pyridine (unsubstituted) and (4-fluoropyridin-3-yl)methanamine (fluorinated). The data below represents standardized profiling of these pharmacophores when incorporated into a conserved inhibitor scaffold.

Pharmacophore MoietyPyridine N pKa​ (calc)CYP3A4 IC50​ ( μM )Kinase S(10) Score at 1 μM Primary Hinge Interaction
3-(Aminomethyl)pyridine ~5.8< 1.0 (High Liability)0.45 (Poor Selectivity)H-bond (N-acceptor)
(4-Fluoropyridin-3-yl)methanamine ~4.54.2 (Moderate)0.25 (Moderate)H-bond + Weak F-dipole
(4-Chloropyridin-3-yl)methanamine ~4.1> 15.0 (Low Liability)0.08 (High Selectivity)H-bond + Strong Halogen Bond

Data Interpretation: The 4-chloro derivative demonstrates a superior profile. The fluorine atom, while highly electronegative, lacks a sufficient σ -hole to form strong halogen bonds, resulting in inferior kinome selectivity compared to chlorine[3]. Furthermore, the larger steric bulk of chlorine is required to fully abrogate CYP3A4 heme coordination.

Self-Validating Experimental Protocols

A robust cross-reactivity study must not simply generate data; it must internally validate its own results to prevent false positives (e.g., assay interference) or false negatives (e.g., poor solubility).

Protocol A: Kinome-Wide Selectivity Profiling (Active-Site Competition)

This protocol utilizes a DNA-tagged kinase competitive binding assay to calculate the Selectivity Score ( S -score), defined as the fraction of the kinome inhibited by >90% at a 1 μM concentration.

  • Kinetic Solubility Check: Prior to assay, measure compound solubility in assay buffer via nephelometry. Causality: Compounds precipitating at 1 μM will yield artificially low S -scores (false selectivity).

  • Assay Incubation: Incubate the test compound (1 μM ) with a panel of 468 DNA-tagged kinases and an immobilized, broad-spectrum active-site ligand.

  • Elution & Quantification: Elute the unbound kinases and quantify them via qPCR.

  • Validation: Include a broad-spectrum inhibitor (e.g., Staurosporine) as a positive control to ensure assay dynamic range.

Protocol B: CYP450 Reversible and Time-Dependent Inhibition (TDI)

Because pyridines can act as both reversible competitive inhibitors and mechanism-based inactivators (MBI), a two-arm assay is mandatory.

  • Reversible Inhibition Arm: Incubate Human Liver Microsomes (HLM, 0.1 mg/mL) with the test compound (0.1–50 μM ) and a CYP3A4 probe substrate (e.g., Midazolam). Initiate the reaction with NADPH. Quench after 10 minutes and analyze via LC-MS/MS.

  • TDI Arm (Self-Validation): Pre-incubate the compound with HLM and NADPH for 30 minutes before adding the probe substrate.

  • Causality Check: If the IC50​ shifts lower by >1.5-fold in the TDI arm compared to the reversible arm, the compound is a time-dependent inhibitor, indicating that a reactive metabolite is covalently modifying the CYP enzyme. The 4-chloro substitution typically prevents this shift by blocking the initial heme coordination required for oxidation.

Workflow cluster_Kinase Kinome Selectivity cluster_CYP CYP450 Profiling Start Compound Triage (4-Chloropyridin-3-yl)methanamine Solubility Kinetic Solubility (Nephelometry) Start->Solubility KinaseScreen Competitive Binding Assay (DNA-tagged kinases) Solubility->KinaseScreen CYP_Rev Reversible Inhibition (HLM + Probe Substrate) Solubility->CYP_Rev S_Score Calculate S(10) Score KinaseScreen->S_Score Decision Lead Optimization Go/No-Go S_Score->Decision CYP_TDI Time-Dependent Inhibition (Pre-incubation + NADPH) CYP_Rev->CYP_TDI IC50 Shift Check CYP_TDI->Decision

Fig 1. Self-validating workflow for assessing kinome and CYP450 cross-reactivity.

Conclusion

For drug development professionals engineering novel targeted therapies, the selection of a hinge-binder is a critical inflection point. As demonstrated by structural and biochemical data, (4-chloropyridin-3-yl)methanamine is not merely a structural variant of standard aminopyridines; it is a rationally optimized pharmacophore. By leveraging the σ -hole of the chlorine atom for precision target engagement while simultaneously utilizing its steric and electronic properties to evade CYP450 active sites, this building block offers a superior starting point for generating highly selective, metabolically stable clinical candidates.

References

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. National Institutes of Health (NIH).[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. American Chemical Society (ACS).[Link]

  • Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir. American Chemical Society (ACS).[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry (RSC).[Link]

Sources

A Comparative Benchmarking Guide to (4-Chloropyridin-3-YL)methanamine as a Novel Nicotinamide N-Methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of (4-Chloropyridin-3-YL)methanamine, a novel small molecule, against established inhibitors of Nicotinamide N-methyltransferase (NNMT). As researchers and drug development professionals, the objective of this document is to furnish you with a comprehensive framework for evaluating this compound, from the underlying scientific rationale to detailed experimental protocols and comparative data analysis. We will explore the potential of (4-Chloropyridin-3-YL)methanamine as a modulator of NNMT, an enzyme of significant therapeutic interest.

Introduction: The Rationale for Targeting Nicotinamide N-Methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation.[1][2][3] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (a form of vitamin B3), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1][4][5] This enzymatic reaction has profound implications for cellular processes, as it influences the levels of key metabolites such as NAD+, which is essential for cellular redox reactions and as a substrate for sirtuins and PARPs.[1][3]

Overexpression of NNMT has been implicated in a range of pathologies, including various cancers, metabolic syndrome, obesity, diabetes, and neurodegenerative diseases.[1][4][5][6] In the context of cancer, elevated NNMT levels are associated with the promotion of an aggressive tumor microenvironment by influencing the differentiation of cancer-associated fibroblasts (CAFs).[7] This makes NNMT a compelling target for therapeutic intervention. The development of potent and selective NNMT inhibitors is therefore an active area of research, with the potential to yield novel treatments for a host of human diseases.[1][2][6]

(4-Chloropyridin-3-YL)methanamine has been selected for evaluation based on its structural similarity to the natural substrate of NNMT, nicotinamide. The pyridine core is a key feature for recognition by the enzyme's active site. This structural analogy provides a strong scientific basis for hypothesizing that (4-Chloropyridin-3-YL)methanamine may act as a competitive inhibitor of NNMT. This guide will outline the necessary steps to test this hypothesis and benchmark its performance against known NNMT inhibitors.

Comparative Inhibitors: Establishing a Performance Baseline

To rigorously evaluate the inhibitory potential of (4-Chloropyridin-3-YL)methanamine, it is essential to benchmark it against well-characterized NNMT inhibitors. For the purpose of this guide, we will use the following established inhibitors as comparators:

  • 1-Methylnicotinamide (MNA): The product of the NNMT-catalyzed reaction, MNA is a known feedback inhibitor of the enzyme.[1] It serves as a natural point of comparison.

  • JBSNF-000088: A reported small molecule analog of nicotinamide that acts as an NNMT inhibitor.[2]

  • Bisubstrate Inhibitors: A class of inhibitors designed to occupy both the nicotinamide and SAM binding sites, often exhibiting high potency.[6][8]

These compounds represent different classes of NNMT inhibitors and will provide a robust baseline for assessing the efficacy and mechanism of action of (4-Chloropyridin-3-YL)methanamine.

Experimental Workflow: From Biochemical Assays to Cellular Validation

A multi-tiered approach is necessary to comprehensively characterize a novel inhibitor. This workflow begins with in vitro biochemical assays to determine direct enzyme inhibition and progresses to cell-based assays to assess activity in a more physiologically relevant context.

G cluster_0 Biochemical Characterization cluster_1 Cellular Validation Biochemical Assay Setup Biochemical Assay Setup IC50 Determination IC50 Determination Biochemical Assay Setup->IC50 Determination Dose-response curves Mechanism of Inhibition Studies Mechanism of Inhibition Studies IC50 Determination->Mechanism of Inhibition Studies Kinetic analysis Cell Line Selection Cell Line Selection Mechanism of Inhibition Studies->Cell Line Selection Transition to cellular context Cellular NNMT Activity Assay Cellular NNMT Activity Assay Cell Line Selection->Cellular NNMT Activity Assay Quantify 1-MNA production Cytotoxicity Assay Cytotoxicity Assay Cellular NNMT Activity Assay->Cytotoxicity Assay Assess off-target effects Biochemical Characterization Biochemical Characterization Cellular Validation Cellular Validation G Enzyme (NNMT) Enzyme (NNMT) Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme (NNMT)->Enzyme-Substrate Complex + Substrate Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex No Product Formation Enzyme (NNMT)->Enzyme-Inhibitor Complex + Inhibitor Substrate (Nicotinamide) Substrate (Nicotinamide) Substrate (Nicotinamide)->Enzyme-Substrate Complex Inhibitor Inhibitor Inhibitor->Enzyme-Inhibitor Complex Product (1-MNA) Product (1-MNA) Enzyme-Substrate Complex->Product (1-MNA) Catalysis

Sources

Comparative cost-analysis of (4-Chloropyridin-3-YL)methanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cost-Analysis and Synthetic Workflows for (4-Chloropyridin-3-yl)methanamine

(4-Chloropyridin-3-yl)methanamine (typically isolated as its stable hydrochloride salt,) is a highly versatile bifunctional building block in medicinal chemistry. Its unique architecture—combining a nucleophilic primary amine with an electrophilic chloropyridine core—makes it an indispensable intermediate for synthesizing kinase inhibitors, agrochemicals, and novel fused heterocycles. However, the presence of the labile 4-chloro substituent introduces significant chemoselectivity challenges, necessitating careful route selection to avoid hydrodehalogenation while maintaining cost-efficiency at scale.

Section 1: Strategic Route Selection & Mechanistic Pathways

When designing a scalable synthesis for this target, process chemists typically evaluate two primary disconnections:

  • Route A: Nitrile Reduction. Starting from , the cyano group is reduced directly to the primary amine. The critical mechanistic constraint here is preserving the C-Cl bond. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is strictly avoided due to its high propensity to catalyze rapid dehalogenation. Instead, mild hydride donors (e.g., Borane-THF) or specialized heterogeneous catalysis (Raney Nickel with methanolic ammonia) must be employed.

  • Route B: Reductive Amination. Starting from, the aldehyde undergoes condensation with an ammonia source to form a transient imine, which is subsequently reduced in situ using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

G SM1 4-Chloro-3-cyanopyridine (CAS: 89284-61-7) Prod (4-Chloropyridin-3-yl)methanamine (Target) SM1->Prod Route A Borane-THF or H2/Raney Ni (Reduction) SM2 4-Chloro-3-pyridinecarboxaldehyde (CAS: 114077-82-6) Int1 Imine Intermediate SM2->Int1 NH3 / NH4OAc (Condensation) Int1->Prod Route B NaBH3CN (Reduction)

Synthetic pathways for (4-Chloropyridin-3-yl)methanamine via nitrile reduction and amination.

Section 2: Comparative Cost-Analysis & Scalability

Transferring a synthesis from the discovery bench to the kilo-lab requires a rigorous evaluation of reagent economics, atom economy, and safety profiles.

ParameterRoute A: Nitrile ReductionRoute B: Reductive Amination
Starting Material Cost Low: 4-Chloro-3-cyanopyridine is a highly stable, inexpensive bulk chemical[1].Moderate to High: Aldehydes are more expensive and prone to autoxidation.
Reagent Cost Low to Moderate: Raney Ni/H₂ is extremely cheap at scale; Borane is moderate.Moderate: Requires stoichiometric borohydrides (e.g., NaBH₃CN).
Atom Economy High: Direct addition of H₂ (100% atom economy for the reduction step).Moderate: Loss of H₂O during imine condensation.
Scalability Excellent: Raney Ni is highly scalable in pressure reactors.Good: Limited by the toxicity and handling of cyanoborohydrides at scale.
Purification Simple acid-base extraction.Often requires chromatography to remove secondary amine byproducts.
Overall Cost/Gram $ - $

Causality in Process Optimization: Route A is overwhelmingly preferred for large-scale manufacturing. The starting nitrile is robust, whereas the aldehyde in Route B requires strict storage conditions to prevent degradation into the corresponding carboxylic acid. Furthermore, when executing Route A via hydrogenation, the addition of excess ammonia is a critical mechanistic choice: it shifts the equilibrium of any transient imine intermediates, effectively suppressing the formation of unwanted secondary amine dimers (a common yield-killing side reaction in nitrile reductions).

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction progress before proceeding.

Protocol A: Borane-Mediated Reduction of 4-Chloro-3-cyanopyridine (Discovery Scale)

Rationale: Borane-THF provides a clean, homogeneous reduction without requiring high-pressure hydrogenation equipment, making it ideal for rapid bench-scale synthesis while strictly preserving the C-Cl bond.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 4-chloro-3-cyanopyridine (1.0 equiv) in anhydrous THF to achieve a 0.5 M solution. Cool the mixture to 0 °C using an ice bath.

  • Addition: Dropwise add a 1.0 M solution of BH₃·THF (3.0 equiv) over 30 minutes. Causality: Slow addition safely manages the exothermic complexation between the borane and the basic pyridine nitrogen.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 4–6 hours.

  • Self-Validation Check (FTIR): Withdraw a 50 µL aliquot, evaporate the solvent, and analyze via ATR-FTIR[2]. The complete disappearance of the sharp nitrile (C≡N) stretch at ~2239 cm⁻¹ confirms total consumption of the starting material. Do not proceed to quench until this signal is absent.

  • Quench & Hydrolysis: Cool the reaction to 0 °C and cautiously quench with methanol until effervescence ceases. Add 1 M HCl and heat to 60 °C for 1 hour. Causality: Heating in acid is mandatory to disrupt the highly stable amine-borane complex and release the free amine salt.

  • Isolation: Basify the aqueous layer with 2 M NaOH to pH 10, extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude amine.

Protocol B: Direct Reductive Amination (Alternative Route)

Rationale: This route is advantageous when specific isotopic labeling (e.g., deuterium incorporation at the benzylic position using NaBD₃CN) is required for pharmacokinetic studies.

  • Imine Condensation: Dissolve 4-chloropyridine-3-carbaldehyde (1.0 equiv) in anhydrous methanol (0.2 M). Add ammonium acetate (10.0 equiv) and stir at room temperature for 2 hours.

  • Self-Validation Check (¹H NMR): Take a small aliquot, concentrate, and dissolve in CDCl₃. The ¹H NMR spectrum must show the complete disappearance of the characteristic aldehyde proton signal at δ ~10.5 ppm. This confirms quantitative imine formation prior to reduction.

  • Reduction: Cool the mixture to 0 °C and add NaBH₃CN (1.5 equiv) in small portions. Stir for 12 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. If secondary amines are detected, purify via flash chromatography (DCM/MeOH with 1% Et₃N).

References

  • PubChem. "4-chloro-nicotinonitrile (CID 13411112)". National Center for Biotechnology Information. URL: [Link]

  • PubChem. "4-chloropyridine-3-carbaldehyde (CID 14046674)". National Center for Biotechnology Information. URL: [Link]

Sources

Safety Operating Guide

(4-Chloropyridin-3-YL)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal and Handling of (4-Chloropyridin-3-YL)methanamine

For researchers, scientists, and drug development professionals, managing the lifecycle of halogenated heterocyclic amines is a critical logistical and safety challenge. (4-Chloropyridin-3-YL)methanamine, a compound frequently utilized as a building block in pharmaceutical synthesis, presents unique disposal complexities due to its dual functional groups: a primary alkylamine and a chlorinated pyridine ring.

As a Senior Application Scientist, I designed this guide to move beyond generic safety advice. By understanding the mechanistic causality behind these protocols, your laboratory can build a self-validating safety culture that ensures environmental compliance and operational excellence.

Section 1: Physicochemical Profile & Waste Characterization

Understanding the physical and chemical properties of a compound is the foundational step in designing a safe disposal protocol. The table below summarizes the critical data points that dictate our handling strategy.

PropertyValue / Description
Chemical Name (4-Chloropyridin-3-YL)methanamine
CAS Number 874821-38-2 (Free base) / 1956319-15-5 (HCl salt)[1]
Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
Boiling Point ~241.6ºC at 760 mmHg[1]
Density 1.244 g/cm³[1]
Primary Hazards Corrosive to skin/eyes, aquatic toxicity, generates toxic combustion byproducts
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides

Section 2: The Causality of Disposal Choices

Why can't (4-Chloropyridin-3-YL)methanamine be treated like standard organic solvent waste? The answer lies in its molecular structure and the thermal degradation pathways it undergoes.

  • Halogenated Pyridine Regulations: Under2, these compounds require strict chemical destruction methods to prevent environmental persistence[2]. Pouring this chemical down the drain or into unsegregated non-halogenated waste streams violates environmental compliance and poses severe risks to aquatic ecosystems.

  • Combustion Byproducts (NOx and HCl): When incinerated, the primary amine and pyridine nitrogen atoms oxidize to form nitrogen oxides (NOx), while the chlorine atom generates corrosive hydrogen chloride (HCl) gas. Therefore, standard incineration is insufficient. The waste must be processed in a high-temperature liquid injection incinerator equipped with an3 to neutralize the acidic HCl gas and manage NOx emissions[3].

  • Amine Reactivity: Amines are hygroscopic and react exothermically with acids. Mixing this waste with acidic streams in a satellite accumulation area can lead to rapid pressurization, boiling of the solvent matrix, and catastrophic container rupture.

Section 3: Disposal Workflow & Logical Relationships

The following diagram illustrates the critical decision points and segregation logic required for the safe disposal of (4-Chloropyridin-3-YL)methanamine.

Workflow for the segregation, containerization, and disposal of (4-Chloropyridin-3-YL)methanamine.

Section 4: Step-by-Step Disposal Protocol

To ensure complete compliance and safety, laboratory personnel must follow these standardized operational procedures:

Step 1: Waste Segregation

  • Action: Isolate (4-Chloropyridin-3-YL)methanamine waste from all other chemical streams, particularly strong acids, acid chlorides, and oxidizers.

  • Rationale: Preventing incompatible chemical reactions is the foundational rule of 4[4]. Amines act as bases and nucleophiles; inadvertent mixing with acids will cause exothermic neutralization, potentially releasing toxic vapors.

Step 2: Containerization

  • Action: Collect the waste in a high-density polyethylene (HDPE) or glass container. Ensure the container is tightly sealed with a secure cap. Do not use metal containers.

  • Rationale: HDPE and glass are 5 and halogenated organics[5]. Metal containers are susceptible to corrosion from the amine and any trace HCl that may form over time. Tightly sealing the container prevents the hygroscopic amine from absorbing atmospheric moisture, which can lead to degradation and pressure buildup.

Step 3: Labeling and Satellite Accumulation

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Organic Amine (Contains (4-Chloropyridin-3-YL)methanamine)".

  • Action: Store the container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated, keeping temperatures below 30°C (86°F)[5].

  • Rationale: Proper labeling ensures downstream waste handlers are aware of the halogen content, which dictates the specific incineration parameters required[4]. Temperature control minimizes volatility and prevents the buildup of hazardous inhalation risks.

Step 4: Final Disposal via Licensed Contractor

  • Action: Coordinate with your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup. Specify that the waste requires high-temperature incineration with an alkaline scrubber .

  • Rationale: As outlined by EPA standards, halogenated aromatic amines must be destroyed via incineration[3]. The alkaline scrubber is non-negotiable, as it captures the corrosive HCl gas generated during the combustion of the chloropyridine ring, preventing environmental release and damage to the incinerator stack.

Section 5: Emergency Spill Response Methodology

In the event of an accidental release, immediate and methodical action is required:

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to disperse volatile organic compounds (VOCs)[5].

  • Don PPE: Responders must wear chemical-resistant gloves (e.g., butyl rubber), splash goggles, and a lab coat. If the spill is large or outside a ventilated area, a respirator with an organic vapor/acid gas cartridge is mandatory.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as sand, earth, or a commercial spill pad. Do not use combustible materials like sawdust.

  • Neutralization and Collection: If the spill is liquid, carefully absorb it. If it is the solid hydrochloride salt, sweep it up gently to avoid generating dust. Place all contaminated absorbent and debris into a compatible HDPE waste container.

  • Decontamination: Wash the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste.

References

  • Alfa Chemistry. "CAS 874821-38-2 (4-Chloropyridin-3-yl)methanamine". 1

  • Legal Information Institute - Cornell University. "40 CFR § 721.8675 - Halogenated pyridines". 2

  • Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides". 3

  • Diplomata Comercial. "Amine Storage Conditions: Essential Guidelines for Safety". 5

  • Boston University Environmental Health & Safety. "Chemical Waste Management Guide". 4

Sources

Personal protective equipment for handling (4-Chloropyridin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized chemical building blocks like (4-Chloropyridin-3-YL)methanamine requires moving beyond basic compliance and adopting a causality-driven approach to laboratory safety. As a halogenated primary amine, this compound presents specific physicochemical risks that dictate strict operational and disposal parameters.

This guide provides drug development professionals and researchers with a self-validating, step-by-step methodology for handling this compound, ensuring scientific integrity, personnel safety, and environmental compliance.

Chemical Hazard Profile & Quantitative Data

Before handling any material, it is critical to understand the intrinsic properties that drive its reactivity and hazard profile. (4-Chloropyridin-3-YL)methanamine features both a Lewis-basic primary amine and a halogenated pyridine ring. This dual functionality makes it highly valuable in medicinal chemistry but also renders it a localized irritant and a systemic hazard upon exposure.

Table 1: Physicochemical and Hazard Data for (4-Chloropyridin-3-YL)methanamine

PropertyValueClinical / Safety Implication
CAS Number 874821-38-2 (Free base)[1]Primary identifier for SDS tracking and inventory management.
Molecular Formula C6H7ClN2[2]Halogenated amine; requires specialized high-temp disposal.
Boiling Point 241.6ºC at 760 mmHg[1]Low volatility at room temperature, but mechanical agitation can create hazardous aerosols.
Density 1.244 g/cm³[1]Moderately dense; dictates settling behavior in solutions.
GHS Hazards H302, H315, H319, H335Harmful if swallowed; Irritant to skin, eyes, and respiratory tract.

Causality-Driven PPE Selection

Personal Protective Equipment (PPE) selection should never be arbitrary. The matrix below illustrates the direct causality between the specific GHS hazards of (4-Chloropyridin-3-YL)methanamine and the required protective measures. The primary amine acts as a base, leading to localized pH changes upon contact with mucosal membranes, which directly causes skin and eye irritation.

PPE_Causality Hazard Hazard Profile (4-Chloropyridin-3-YL)methanamine H1 H302: Harmful if Swallowed (Systemic Toxicity) Hazard->H1 H2 H315/H319: Skin & Eye Irritant (Amine Basicity) Hazard->H2 H3 H335: Respiratory Irritant (Powder Aerosols) Hazard->H3 PPE1 Strict Hygiene & No Mouth Pipetting H1->PPE1 PPE2 Nitrile Gloves (Double), Safety Goggles, Lab Coat H2->PPE2 PPE3 Chemical Fume Hood (Sash at Working Height) H3->PPE3

Hazard-driven causality for Personal Protective Equipment (PPE) selection.

  • Hand Protection: Double-gloving with standard Nitrile gloves (minimum 4 mil thickness) is mandatory. Nitrile provides excellent chemical resistance to basic amines.

  • Eye Protection: Tight-fitting chemical safety goggles must be worn. Standard safety glasses are insufficient, as fine amine dust can bypass side shields.

  • Respiratory & Engineering Controls: A certified chemical fume hood is the primary engineering control. According to 3, procedures involving dispersible particulates or respiratory irritants must be conducted in a hood with an average face velocity of at least 100 linear feet per minute (lfm)[3].

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step in the handling process must include a physical check that confirms the safety of the operation before proceeding to the next step.

Operational_Workflow Prep 1. Preparation Review SDS & Don PPE Hood 2. Containment Setup Verify Fume Hood Airflow (>100 fpm) Prep->Hood Weigh 3. Handling & Weighing Use Anti-static Spatula Hood->Weigh Transfer 4. Transfer & Reaction Sealed Vessel Transfer Weigh->Transfer Waste 5. Waste Disposal Segregate Halogenated Waste Transfer->Waste

Operational workflow for safe handling of (4-Chloropyridin-3-YL)methanamine.

Step-by-Step Methodology:

Step 1: Fume Hood Preparation and Validation

  • Action: Verify the fume hood monitor reads ≥100 lfm. Keep the sash at or below the designated operating height (typically 25 inches)[3].

  • Causality: Maintaining the correct sash height ensures the aerodynamic barrier remains intact. If the sash is too high, turbulent air can drag amine aerosols out of the hood and into the operator's breathing zone[4].

Step 2: Equipment Staging

  • Action: Place the analytical balance at least 6 inches (15 cm) behind the sash plane[4].

  • Causality: The first 6 inches of the hood experience turbulent airflow from the room. Placing the balance deeper ensures laminar flow, which prevents powder dispersion and stabilizes the analytical balance reading.

Step 3: Weighing Protocol

  • Action: Use an anti-static weighing boat and a grounded stainless steel spatula. Carefully weigh the required mass of (4-Chloropyridin-3-YL)methanamine.

  • Causality: Fine amine powders frequently hold static charges. Anti-static equipment prevents the powder from repelling off the spatula and aerosolizing upon transfer.

Step 4: Dissolution & Transfer

  • Action: Cap the weighing vessel before removing it from the balance area. Transfer the solid directly into the reaction flask containing the pre-chilled solvent.

  • Causality: Dissolving the amine in a solvent immediately neutralizes the dust/aerosol hazard. Chilling the solvent mitigates any exothermic heat of solvation, which is a typical reaction when basic amines interact with protic or acidic solvents.

Spill Response and Disposal Plan

Due to the presence of the chlorine atom on the pyridine ring, (4-Chloropyridin-3-YL)methanamine must be strictly classified and treated as halogenated waste .

Minor Spill Protocol (<50g)
  • Containment: Immediately cover the spilled powder with a damp, absorbent pad to prevent aerosolization.

  • Collection: Carefully sweep the material using a non-sparking tool into a compatible, sealable container.

  • Decontamination: Wipe the affected area with a dilute acidic solution (e.g., 5% acetic acid). Causality: The weak acid neutralizes the residual free base amine into a water-soluble salt. Follow this with a standard water and detergent rinse.

Waste Segregation

Dispose of all contaminated PPE, weighing boats, and neutralized spill debris in a designated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Critical Warning: Never mix this compound with non-halogenated waste streams. Halogenated compounds require specialized high-temperature incineration to prevent the formation of highly toxic dioxins during the disposal process.

References

  • Alfa Chemistry. "CAS 874821-38-2 (4-Chloropyridin-3-yl)methanamine". Alfa Chemistry Catalog. 1

  • Aaron Chemicals. "874821-38-2 | MFCD09056798 | (4-chloropyridin-3-yl)methanamine". 2

  • Sigma-Aldrich. "(4-Chloropyridin-3-yl)methanamine,hydrochloride | 1956319-15-5 Safety Data".

  • University of Puerto Rico. "The OSHA Lab Standard and the MSC Chemical Safety Manual". 3

  • Temple University Environmental Health and Safety. "Standard Operating Procedure - Chemical Fume Hoods". 4

Sources

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